2-Bromo-6-isopropoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOILDHZGNUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623306 | |
| Record name | 2-Bromo-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
463336-87-0 | |
| Record name | 2-Bromo-6-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-isopropoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-isopropoxypyridine (CAS: 463336-87-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-isopropoxypyridine is a substituted pyridine derivative that serves as a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. Its structural features, namely the bromine atom at the 2-position and the isopropoxy group at the 6-position, offer versatile handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its emerging role in the synthesis of deubiquitinase (DUB) inhibitors for cancer therapy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 463336-87-0 | N/A |
| Molecular Formula | C₈H₁₀BrNO | [1] |
| Molecular Weight | 216.08 g/mol | N/A |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Density | 1.383 g/cm³ | [1] |
| Boiling Point | 235.778 °C at 760 mmHg | [1] |
| XLogP3 | 2.63130 | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a dihalogenated pyridine, such as 2,6-dibromopyridine, with isopropoxide.
Proposed Synthetic Workflow
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar 2-bromo-6-alkoxypyridines.
Materials:
-
2,6-Dibromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous isopropanol
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Sodium Isopropoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous isopropanol (1.2 equivalents) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases.
-
Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 2,6-dibromopyridine (1.0 equivalent) in anhydrous THF. Cool this solution to 0 °C. Slowly add the freshly prepared sodium isopropoxide solution to the 2,6-dibromopyridine solution via cannula or a dropping funnel.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Reactivity and Applications in Drug Discovery
The bromine atom at the 2-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules.
Key Reactions
Experimental Protocols for Key Reactions
This protocol is adapted from procedures for the Suzuki coupling of other 2-bromopyridines.
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the boronic acid/ester, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.
This protocol is a general procedure for the amination of 2-bromopyridines.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos) (1.2 - 10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel. Add the solvent and stir for 10-20 minutes at room temperature.
-
Reactant Addition: Add this compound (1.0 equivalent) and the amine to the catalyst mixture.
-
Reaction: Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction for completion by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Application in the Synthesis of Deubiquitinase (DUB) Inhibitors
This compound has been identified as a key intermediate in the synthesis of cyanopyrrolidine-based inhibitors of deubiquitinating enzymes (DUBs), which are a class of enzymes that regulate protein stability and have emerged as promising targets for cancer therapy.[2] Specifically, these inhibitors have shown activity against Ubiquitin-Specific Protease 7 (USP7).
The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation. Dysregulation of this system is a hallmark of many cancers. DUBs, such as USP7, can remove ubiquitin tags from proteins, thereby preventing their degradation. In many cancers, USP7 is overexpressed and stabilizes oncoproteins while promoting the degradation of tumor suppressors like p53.[3][4] Inhibition of USP7 can therefore lead to the degradation of oncoproteins and the stabilization of tumor suppressors, ultimately inducing cancer cell death.[5][6]
Spectral Data (Representative)
¹H and ¹³C NMR Spectroscopy
The following table provides predicted chemical shifts for this compound based on the analysis of similar structures. A patent for a downstream product synthesized from this starting material reports ¹H NMR data consistent with the incorporation of the 6-isopropoxypyridin-2-yl moiety.[2]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| Pyridine-H (3-position) | 6.8 - 7.0 | d |
| Pyridine-H (4-position) | 7.4 - 7.6 | t |
| Pyridine-H (5-position) | 7.0 - 7.2 | d |
| Isopropoxy-CH | 5.2 - 5.4 | septet |
| Isopropoxy-CH₃ | 1.3 - 1.5 | d |
| ¹³C NMR | ||
| Pyridine-C2 (C-Br) | 140 - 142 | s |
| Pyridine-C3 | 110 - 112 | d |
| Pyridine-C4 | 138 - 140 | d |
| Pyridine-C5 | 115 - 117 | d |
| Pyridine-C6 (C-O) | 162 - 164 | s |
| Isopropoxy-CH | 68 - 70 | d |
| Isopropoxy-CH₃ | 21 - 23 | q |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the C-O-C stretch of the ether, C=C and C=N stretching of the pyridine ring, and C-H stretching of the aromatic and aliphatic groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch |
| ~1600-1450 | Pyridine ring C=C and C=N stretching |
| ~1300-1000 | C-O-C ether stretching |
| ~800-700 | C-Br stretch |
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).
| m/z | Assignment |
| 215/217 | [M]⁺ (Molecular ion) |
| 172/174 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
Safety Information
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with the standard precautions for a halogenated organic compound. It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, combined with its role as a key intermediate in the synthesis of potent DUB inhibitors for cancer therapy, highlights its importance for researchers in drug discovery and medicinal chemistry. This technical guide provides a foundational understanding of its properties, synthesis, and applications to facilitate its use in the development of novel chemical entities.
Disclaimer: The experimental protocols provided are representative and may require optimization for specific applications. All chemical manipulations should be carried out by trained personnel in a suitable laboratory setting with appropriate safety precautions.
References
- 1. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 4. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a core synthetic methodology for obtaining 2-Bromo-6-isopropoxypyridine, a valuable substituted pyridine derivative for research and development in the pharmaceutical and agrochemical industries. This document details the chemical principles, a proposed experimental protocol, and relevant quantitative data.
Introduction
Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This compound serves as a key building block for the synthesis of more complex molecules, where the bromine atom can be further functionalized through various cross-coupling reactions, and the isopropoxy group modulates the electronic properties and lipophilicity of the pyridine ring. The selective synthesis of mono-alkoxylated bromopyridines is a crucial step in the development of novel chemical entities.
This guide focuses on the synthesis of this compound from the readily available starting material, 2,6-dibromopyridine, via a nucleophilic aromatic substitution reaction.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The primary route for the synthesis of this compound involves the selective mono-substitution of a bromine atom in 2,6-dibromopyridine with an isopropoxide nucleophile. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack, facilitating this substitution. The key to a successful synthesis is controlling the reaction conditions to favor the formation of the mono-substituted product over the di-substituted byproduct. This is typically achieved by careful control of the stoichiometry of the reactants.
Quantitative Data of Key Compounds
The physical and chemical properties of the starting material and the final product are summarized in the table below for easy reference.
| Property | 2,6-Dibromopyridine | This compound |
| CAS Number | 626-05-1 | 463336-87-0[1] |
| Molecular Formula | C₅H₃Br₂N | C₈H₁₀BrNO[1] |
| Molecular Weight | 236.89 g/mol | 216.07 g/mol [1] |
| Appearance | White to off-white crystalline powder | Not specified; likely a liquid or low-melting solid |
| Boiling Point | 249 °C | 235.8 °C at 760 mmHg[1] |
| Density | ~2.1 g/cm³ | 1.383 g/cm³[1] |
| Flash Point | Not specified | 96.4 °C[1] |
| Solubility | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform | Not specified; likely soluble in common organic solvents |
Proposed Experimental Protocol
The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is based on established principles of nucleophilic aromatic substitution on dihalopyridines and analogous reactions reported in the literature.
Materials:
-
2,6-Dibromopyridine
-
Sodium isopropoxide (or Isopropanol and Sodium Hydride)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (1.0 eq.). The flask is then purged with an inert gas (Nitrogen or Argon).
-
Solvent and Reagent Addition: Anhydrous DMF or THF is added to dissolve the 2,6-dibromopyridine. Subsequently, sodium isopropoxide (1.0-1.2 eq.) is added portion-wise at room temperature under a continuous inert atmosphere. Alternative: To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF, add isopropanol (1.2 eq.) dropwise at 0 °C. After hydrogen evolution ceases, the resulting sodium isopropoxide solution can be used.
-
Reaction: The reaction mixture is heated to a temperature between 60-80 °C and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: While a specific yield for this reaction is not reported in the literature, analogous mono-amination reactions on 2,6-dibromopyridine can proceed with yields ranging from moderate to high, depending on the specific conditions and nucleophile used. A yield in the range of 50-70% can be reasonably expected.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-6-isopropoxypyridine
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-6-isopropoxypyridine, a key intermediate for researchers and professionals in drug development and organic synthesis. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its expected behavior based on the well-established chemistry of 2-bromopyridines and the electronic and steric influence of the 6-isopropoxy substituent.
Core Properties
This compound is a substituted pyridine derivative. A summary of its fundamental properties is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₀BrNO |
| Molecular Weight | 200.08 g/mol |
| CAS Number | 463336-87-0 |
Stability and Storage
Recommended Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3]
-
Keep away from strong oxidizing agents and incompatible materials.[1][2]
Potential Decomposition:
-
Under forcing conditions, hydrolysis of the isopropoxy group or reactions involving the pyridine ring may occur.
-
Hazardous decomposition products upon combustion may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[2]
Reactivity Profile
The reactivity of this compound is governed by the interplay of the electrophilic carbon at the 2-position (attached to bromine), the nucleophilic pyridine nitrogen, and the electronic and steric effects of the 6-isopropoxy group. The isopropoxy group is an electron-donating group through resonance, which can influence the reactivity of the pyridine ring.
Cross-Coupling Reactions
2-Bromopyridines are versatile substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds between the pyridine ring and various aryl, heteroaryl, or alkyl groups.[4][5] The general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with an organoboron species and reductive elimination.[5]
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines.[6][7] It allows for the coupling of this compound with a wide range of primary and secondary amines.[8][9] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination, deprotonation by a base, and reductive elimination.[6]
Metal-Halogen Exchange Reactions
Lithiation: Treatment of 2-bromopyridines with strong organolithium bases (e.g., n-butyllithium) at low temperatures can lead to lithium-bromine exchange, forming a highly reactive 2-lithiopyridine intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position.
Grignard Reagent Formation: The formation of a Grignard reagent from 2-bromopyridines can be challenging due to the reactivity of the organomagnesium compound with the pyridine ring. However, under carefully controlled conditions, it is possible to form the corresponding pyridylmagnesium bromide.[10][11] This reagent can then be used in reactions with aldehydes, ketones, and other electrophiles.[10][11] The reactivity order for Grignard formation from organic halides is generally I > Br > Cl > F.[12]
Experimental Protocols (General)
The following are generalized experimental protocols for key reactions involving 2-bromopyridines, which can be adapted for this compound. Researchers should perform their own optimization.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., toluene/water, dioxane/water) is added.
-
The reaction mixture is heated with stirring for a specified time until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equiv.).[13]
-
Anhydrous toluene or dioxane is added.
-
The vessel is sealed and the mixture is heated with stirring for the required duration.
-
After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Summary of Reactivity Data for Analogous 2-Bromopyridines
The following table summarizes reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of structurally similar 2-bromopyridines to provide a reference for potential reaction development with this compound.
| Reaction | 2-Bromopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Suzuki | 2-Bromopyridine | Arylboronic acids | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | 80 | Good to Excellent |
| Buchwald-Hartwig | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 |
| Buchwald-Hartwig | 2-Bromopyridines | Volatile amines | Not specified | Not specified | Not specified | Sealed tube | Good |
Note: The data in this table is derived from literature on the specified 2-bromopyridine substrates and may not be directly transferable to this compound.[4][9][13]
Conclusion
This compound is a valuable building block with a predictable reactivity profile based on the established chemistry of 2-bromopyridines. It is expected to be a suitable substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The presence of the 6-isopropoxy group may influence reaction rates and regioselectivity, and thus, optimization of reaction conditions is recommended for specific applications. Proper handling and storage are necessary to ensure the integrity of the compound. This guide serves as a foundational resource for scientists and researchers to facilitate the effective use of this compound in their synthetic endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-isopropoxypyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in the fields of medicinal chemistry and organic synthesis. The presence of a bromine atom at the 2-position and an isopropoxy group at the 6-position of the pyridine ring provides two distinct sites for chemical modification. This dual functionality allows for the strategic construction of more complex molecules, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. Pyridine-based structures are integral components of numerous pharmaceuticals, and the ability to selectively functionalize the pyridine core is crucial for the development of new drug candidates.[1][2]
This technical guide provides a comprehensive overview of the known physical properties of this compound. All available quantitative data has been summarized for clarity. Furthermore, this document outlines detailed, standardized experimental protocols for the determination of key physical properties, offering a practical resource for researchers to ascertain these values in a laboratory setting.
Core Physical Properties
A thorough understanding of the physical properties of a compound is fundamental for its effective application in research and development. These properties influence reaction conditions, purification strategies, and formulation development. The available physical data for this compound is presented below.
Data Presentation
| Physical Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | [3] |
| Molecular Weight | 216.07 g/mol | [3] |
| Melting Point | Data not available | |
| Boiling Point | 235.8 °C at 760 mmHg | [3] |
| Density | 1.383 g/cm³ | [3] |
| Solubility | Data not available | |
| Flash Point | 96.4 °C | [3] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the substance.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Apparatus:
-
Small test tube or distillation flask
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Heating mantle or oil bath
-
Boiling chips
Procedure (Micro method):
-
Place a small amount (a few drops) of this compound into a small test tube.
-
Place a capillary tube, with the sealed end up, into the test tube.
-
Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
Heat the apparatus slowly in a heating mantle or oil bath.
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (a small glass flask of known volume)
-
Analytical balance
-
Thermometer
Procedure:
-
Clean and dry the pycnometer and accurately weigh it on an analytical balance (m₁).
-
Fill the pycnometer with the liquid sample, this compound, ensuring no air bubbles are present. The temperature of the sample should be recorded.
-
Weigh the filled pycnometer (m₂).
-
The mass of the liquid is the difference between the two weighings (m = m₂ - m₁).
-
The density (ρ) is calculated by dividing the mass of the liquid by the known volume of the pycnometer (V): ρ = m / V.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Apparatus:
-
Small vials with screw caps
-
Analytical balance
-
Shaker or magnetic stirrer
-
Centrifuge
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure (Shake-Flask Method):
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, acetone).
-
Seal the vial and place it in a shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration that can be accurately measured by a spectrophotometer or HPLC.
-
Determine the concentration of the diluted solution using a pre-established calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Application in Drug Discovery Workflow
Substituted pyridines like this compound are key intermediates in drug discovery programs.[1] The bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the isopropoxy group can influence the compound's pharmacokinetic properties. The following diagram illustrates a logical workflow for the utilization of such a building block in a typical drug discovery pipeline.
Caption: A logical workflow for the use of a substituted pyridine in drug discovery.
References
An In-depth Technical Guide to 2-Bromo-6-isopropoxypyridine: Molecular Structure, Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and reactivity of 2-Bromo-6-isopropoxypyridine. Given the limited availability of experimental data for this specific compound, this document combines established chemical principles, data from analogous compounds, and predicted properties to offer a valuable resource for its application in research and development.
Molecular Structure and Formula
This compound is a disubstituted pyridine derivative. The core structure consists of a pyridine ring with a bromine atom at the 2-position and an isopropoxy group at the 6-position.
Molecular Formula: C₈H₁₀BrNO
Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 463336-87-0[1] |
| Molecular Weight | 216.07 g/mol [1] |
| IUPAC Name | 2-bromo-6-(propan-2-yloxy)pyridine |
Physicochemical and Spectroscopic Data
Due to the scarcity of experimentally determined data, the following tables summarize a combination of available and predicted physicochemical and spectroscopic properties. Predicted values are derived from computational models and analysis of structurally related compounds.
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 235.8 ± 25.0 °C (at 760 mmHg) | Predicted |
| Density | 1.383 ± 0.06 g/cm³ | Predicted[1] |
| Flash Point | 96.4 ± 23.2 °C | Predicted |
| pKa | 1.55 ± 0.10 | Predicted |
| LogP | 2.63 | Predicted[1] |
Predicted Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 | t, J ≈ 7.8 Hz | 1H | H-4 (pyridinyl) |
| ~6.85 | d, J ≈ 7.8 Hz | 1H | H-3 (pyridinyl) |
| ~6.70 | d, J ≈ 7.8 Hz | 1H | H-5 (pyridinyl) |
| ~5.25 | sept, J ≈ 6.2 Hz | 1H | CH (isopropoxy) |
| ~1.35 | d, J ≈ 6.2 Hz | 6H | CH₃ (isopropoxy) |
| Chemical Shift (δ) ppm | Assignment |
| ~162.5 | C-6 (pyridinyl) |
| ~142.0 | C-2 (pyridinyl) |
| ~139.5 | C-4 (pyridinyl) |
| ~115.0 | C-3 (pyridinyl) |
| ~108.0 | C-5 (pyridinyl) |
| ~70.0 | CH (isopropoxy) |
| ~22.0 | CH₃ (isopropoxy) |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2930 | Medium | C-H stretch (aliphatic) |
| ~1580, 1450, 1420 | Strong | C=C and C=N stretching (pyridine ring) |
| ~1290 | Strong | C-O-C asymmetric stretch (ether) |
| ~1100 | Medium | C-O-C symmetric stretch (ether) |
| ~780 | Strong | C-Br stretch |
| m/z | Relative Intensity | Assignment |
| 215/217 | High | [M]⁺ (Molecular ion peak, characteristic Br isotope pattern) |
| 172/174 | Medium | [M - C₃H₇]⁺ |
| 157/159 | Medium | [M - C₃H₆O]⁺ |
| 78 | High | [C₅H₄N]⁺ |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves the nucleophilic substitution of a bromide ion from 2,6-dibromopyridine by an isopropoxide ion.
Reaction Scheme:
Caption: Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base will yield 2-aryl-6-isopropoxypyridines. This is a powerful method for constructing biaryl structures, which are common motifs in bioactive molecules.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines provides access to 2-amino-6-isopropoxypyridine derivatives. These compounds are valuable intermediates for the synthesis of a variety of nitrogen-containing heterocycles.
Other Potential Reactions
-
Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl groups at the 2-position.
-
Stille Coupling: Coupling with organostannanes offers another route to introduce various organic substituents.
-
Nucleophilic Aromatic Substitution (SNAAr): While the bromine at the 2-position is generally less reactive towards SNAAr than in more electron-deficient systems, reactions with strong nucleophiles under forcing conditions may be possible.
Conclusion
This compound is a promising building block for synthetic and medicinal chemistry. Although detailed experimental data is currently limited, its synthesis is achievable through established methodologies, and its reactivity profile, dominated by palladium-catalyzed cross-coupling reactions, opens avenues for the creation of a diverse range of complex molecules. This guide provides a foundational understanding to aid researchers in the effective utilization of this versatile compound.
References
Spectroscopic Characterization of 2-Bromo-6-isopropoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Bromo-6-isopropoxypyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds, namely 2-Bromo-6-methoxypyridine and 2-Bromo-6-isopropylpyridine, to predict the key spectral features. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of similar pyridine derivatives and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the isopropoxy group.
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Pyridine-H (meta to Br) | 7.4 - 7.6 | Triplet | 1H |
| Pyridine-H (ortho to Br) | 6.7 - 6.9 | Doublet | 1H |
| Pyridine-H (para to Br) | 6.5 - 6.7 | Doublet | 1H |
| Isopropoxy-CH | 5.2 - 5.4 | Septet | 1H |
| Isopropoxy-CH₃ | 1.3 - 1.5 | Doublet | 6H |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the pyridine ring carbons and the isopropoxy group carbons.
| Assignment | Predicted Chemical Shift (ppm) |
| Pyridine-C (C-Br) | 140 - 145 |
| Pyridine-C (C-O) | 160 - 165 |
| Pyridine-C (CH, meta to Br) | 138 - 142 |
| Pyridine-C (CH, ortho to Br) | 110 - 115 |
| Pyridine-C (CH, para to Br) | 105 - 110 |
| Isopropoxy-CH | 68 - 72 |
| Isopropoxy-CH₃ | 20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=N stretch (pyridine ring) | 1570 - 1600 | Medium |
| C=C stretch (pyridine ring) | 1450 - 1550 | Medium |
| C-O stretch (ether) | 1200 - 1300 (asymmetric) | Strong |
| 1000 - 1100 (symmetric) | Strong | |
| C-Br stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1]
| Ion | Predicted m/z | Notes |
| [M]⁺ | 215/217 | Molecular ion with characteristic 1:1 isotopic pattern for Bromine. |
| [M-CH(CH₃)₂]⁺ | 172/174 | Loss of the isopropyl group. |
| [M-OCH(CH₃)₂]⁺ | 156/158 | Loss of the isopropoxy group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Mass Spectrometry
Sample Introduction (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
Data Acquisition:
-
Acquire the mass spectrum using a standard EI voltage of 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
The Synthetic Versatility of 2-Bromo-6-isopropoxypyridine: A Technical Guide for Organic Synthesis
For Immediate Release
A Comprehensive Overview of a Key Building Block in Modern Drug Discovery and Organic Synthesis
This technical guide provides an in-depth analysis of the potential applications of 2-Bromo-6-isopropoxypyridine in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the utility of this versatile building block in key cross-coupling reactions and its role in the synthesis of bioactive molecules.
This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the construction of complex molecular architectures.[1][2] The presence of a bromine atom at the 2-position and an isopropoxy group at the 6-position of the pyridine ring provides a unique combination of reactivity and steric/electronic properties, making it an attractive starting material for a variety of chemical transformations.[3]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate 2-aryl-6-isopropoxypyridine derivatives. These products are common scaffolds in medicinal chemistry.[4][5]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 85 |
Note: Data is based on reactions with analogous 2-bromopyridine substrates and serves as a predictive guide. Optimization for this compound may be required.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a suitable solvent (e.g., dioxane/water, 4:1), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 mmol) are added.[6] The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This compound can react with a variety of primary and secondary amines to yield the corresponding 2-amino-6-isopropoxypyridine derivatives, which are important pharmacophores.[7][8][9]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | n-Hexylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 91 |
Note: Data is based on reactions with analogous 2-bromopyridine substrates and serves as a predictive guide. Optimization for this compound may be required.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol) are combined.[10] The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated to 80-110 °C with stirring until the reaction is complete. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired aminopyridine.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of substituted alkynes, which are precursors to a wide range of functional groups and heterocyclic systems.[11][12][13] this compound can be coupled with various terminal alkynes to produce 2-alkynyl-6-isopropoxypyridines.[14][15]
Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 92 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 60 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 89 |
Note: Data is based on reactions with analogous 2-bromopyridine substrates and serves as a predictive guide. Optimization for this compound may be required.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are added.[11] The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Role in the Synthesis of Bioactive Molecules
Pyridine-containing compounds are prevalent in a vast number of pharmaceuticals.[2][16] this compound serves as a key starting material for the synthesis of various biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[17][18][19]
Kinase Inhibitors
The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site.[20][21][22][23] The functionalization of this compound through the aforementioned cross-coupling reactions allows for the generation of diverse libraries of compounds for screening against various kinases implicated in diseases such as cancer.[17]
GPCR Modulators
G-protein coupled receptors are a large family of transmembrane proteins that are important drug targets.[24][25][26] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and improved therapeutic profiles.[18][19] The substituted pyridine core derived from this compound can serve as a scaffold for the development of novel GPCR modulators.[19]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions provides a straightforward entry to a diverse array of substituted pyridine derivatives. These derivatives are key components in the discovery and development of new therapeutic agents, particularly in the areas of oncology and neurology. The experimental protocols and data presented in this guide, based on established methodologies for analogous compounds, offer a solid foundation for the successful application of this compound in innovative research and development projects.
References
- 1. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 2. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 3. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. mdpi.com [mdpi.com]
- 16. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Bromo-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 2-Bromo-6-isopropoxypyridine was not located in a comprehensive search of available safety literature. The following guidance is synthesized from safety data for structurally similar compounds, including other substituted bromopyridines. This information should be used as a precautionary baseline. A thorough risk assessment must be conducted prior to handling this compound, and the specific Safety Data Sheet from the supplier should always be consulted.
Executive Summary
This compound is a halogenated pyridine derivative with applications in organic synthesis and drug discovery. While specific toxicological and safety data are limited, its structure suggests potential hazards common to this chemical class. This guide provides a comprehensive overview of the anticipated hazards, recommended handling procedures, and emergency protocols based on data from analogous compounds. All quantitative data from related molecules have been summarized to provide a comparative safety profile.
Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) classifications of structurally related compounds like 2-bromo-6-isopropylpyridine and 2-bromopyridine, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity, Oral: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
GHS Pictograms (Anticipated):
Signal Word (Anticipated): WARNING or DANGER[1][2]
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Quantitative Data from Structurally Similar Compounds
The following tables summarize key quantitative data from available safety data sheets for compounds structurally related to this compound. This data is provided for comparative purposes to inform a comprehensive risk assessment.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Bromo-6-methoxypyridine | 2-Bromopyridine |
| Molecular Formula | C8H10BrNO | C6H6BrNO[3] | C5H4BrN |
| Molecular Weight | 216.08 g/mol | 188.02 g/mol [3] | 158.00 g/mol |
| Boiling Point | 235.8 °C at 760 mmHg[1] | 206 °C (lit.)[3] | 192-194 °C @ 760 mmHg[2] |
| Density | 1.383 g/cm³[1] | 1.53 g/mL at 25 °C (lit.)[3] | Not Available |
| Flash Point | Not Available | 104.4 °C - closed cup[3] | 54 °C closed cup[2] |
Table 2: Toxicological Data
| Compound | LD50 Oral | LD50 Dermal | LC50 Inhalation |
| 2-Bromopyridine | 92 mg/kg (Rat)[4] | 81.5 mg/kg (Rabbit)[4] | Not Available |
| 2-Amino-6-bromopyridine | Harmful if swallowed[5] | Harmful in contact with skin[5] | Harmful if inhaled[5] |
Note: The toxicological properties of this compound have not been thoroughly investigated.
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on best practices for handling hazardous chemicals and information derived from the safety data sheets of analogous compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[6] Chemical splash goggles are required when handling solutions.[6] A face shield should be worn over goggles when there is a significant splash hazard.[6][7]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] For extended contact or when handling solutions, double-gloving or using thicker, chemical-resistant gloves is recommended.[6] Always inspect gloves for signs of degradation or puncture before use.[8]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[6] For larger quantities, a chemical-resistant apron may be necessary.[6]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used after a formal risk assessment.[8][9]
Handling and Storage
-
Handling:
-
Storage:
First-Aid Measures
In case of exposure, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]
-
Skin Contact: Immediately wash skin with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[8]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[12] Rinse mouth with water.
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2]
-
Do not let the product enter drains.
-
-
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the product itself.
-
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of a chemical substance like this compound, from procurement to disposal.
References
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Bromo-6-methoxypyridine 97 40473-07-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 2-Bromopyridine Derivatives in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its derivatives exhibit a wide array of biological activities, and their unique properties make them central to the development of novel therapeutic agents.[1][3] The strategic introduction of a bromine atom, particularly at the 2-position, significantly modulates the molecule's physicochemical properties, enhancing its biological efficacy and providing a versatile handle for synthetic diversification.[4] 2-Bromopyridine is a fundamental building block in modern organic synthesis, serving as a crucial intermediate for constructing complex nitrogen-containing heterocycles that are key structural motifs in biologically active compounds.[5][6]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 2-bromopyridine derivatives, offering a valuable resource for professionals engaged in drug discovery and development.
Synthesis and Functionalization
2-Bromopyridine and its derivatives are pivotal intermediates, accessible through various synthetic routes and readily functionalized via modern cross-coupling reactions. Their utility stems from the reactivity of the carbon-bromine bond, which allows for the strategic introduction of diverse molecular fragments.
Synthesis of the 2-Bromopyridine Core
A primary method for synthesizing the 2-bromopyridine core is through the diazotization of 2-aminopyridine, followed by a Sandmeyer-type reaction with a bromide source.[7][8] This process is efficient and allows for large-scale production.
Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine [8]
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer and a reflux device, add 48-50 mL of 40% hydrogen bromide.
-
Addition of Reactant: Under continuous stirring, add 7.5 g of 2-aminopyridine in portions.
-
Cooling: Once the addition is complete, cool the mixture to approximately -5°C using an ice-salt bath.
-
Bromination: At this temperature, slowly add 12-14 mL of liquid bromine dropwise over a period of about 45 minutes.
-
Diazotization: Subsequently, add 18-20 mL of a 10 mol/L sodium nitrite (NaNO₂) solution dropwise over 1.5 hours, maintaining the temperature below 0°C. After the addition is complete, continue stirring for 30 minutes.
-
Neutralization and Quenching: Slowly add 30 mL of a 2.5 mol/L sodium hydroxide solution until the reaction is quenched.
-
Extraction and Purification: The reaction mixture is then subjected to extraction, drying, and vacuum distillation to yield the final product with a purity often exceeding 99%.[8]
Functionalization via Cross-Coupling Reactions
The bromine atom at the 2-position serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[6] This versatility is fundamental to creating libraries of diverse compounds for biological screening.
-
Suzuki Coupling: Reaction with arylboronic acids to form biaryl compounds.[6]
-
Negishi Coupling: Coupling with organozinc reagents, often used for synthesizing bipyridine derivatives.[9]
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, crucial for synthesizing compounds like 2-amino-5-bromopyridine derivatives.[10]
-
Stille Coupling: Reaction with organostannanes to create complex heterocyclic systems.[9]
The ability to use these coupling reactions makes 2-bromopyridine a versatile synthon for creating intricate molecules with tailored biological activities.[5][10]
Biological Activities and Therapeutic Potential
The introduction of bromine to the pyridine ring significantly influences the molecule's pharmacokinetic profile and biological activity.[4] Derivatives of 2-bromopyridine have demonstrated potent activity in several therapeutic areas.
Anticancer Activity
Brominated pyridine derivatives have emerged as a promising class of compounds with potent cytotoxic effects across various cancer cell lines.[4][11] Their mechanisms often involve the modulation of key signaling pathways responsible for cancer cell proliferation and survival.[11]
One critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Certain pyridine derivatives act as potent inhibitors of VEGFR-2 kinase activity by blocking its ATP binding site, which inhibits downstream signaling and reduces tumor angiogenesis.[11]
Table 1: In Vitro Anticancer Activity of Selected Brominated Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [11] |
| Novel Pyridine Derivative H42 | SKOV3 (Ovarian) | 0.87 | [11] |
| Novel Pyridine Derivative H42 | A2780 (Ovarian) | 5.4 | [11] |
| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung) | 11.25 ± 0.01 | [4] |
| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast) | 28.35 ± 0.03 | [4] |
| 2-Aryl-4-methylpyridine Derivative | HeLa (Cervical) | ~10-20 | [12] |
| 2-Heteroaryl-4-methylpyridine Derivative | PC-3 (Prostate) | ~5-15 |[12] |
Antimicrobial Activity
The growing threat of antimicrobial resistance has driven the search for novel therapeutic agents.[4] Brominated pyridines have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[4][11] The bromine atom can enhance the lipophilicity of the pyridine ring, which may facilitate its penetration through microbial cell membranes.[11]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Brominated Pyridine Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyridine Derivative 1 | Staphylococcus aureus | 16 | [4] |
| Pyridine Derivative 1 | Escherichia coli | 32 | [4] |
| Pyridine Derivative 2 | Candida albicans | 8 | [4] |
| 2-Amino-aryl-4-methylpyridine Derivative | S. aureus | ~25-50 | [12] |
| 2-Thio-aryl-4-methylpyridine Derivative | E. coli | ~10-30 |[12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [11]
-
Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Activity in the Central Nervous System (CNS)
Derivatives of 2-bromopyridine have also been investigated for their effects on the central nervous system. In a program to develop medications to block the binding of cocaine to the dopamine transporter, a series of aromatic ring-substituted methylphenidate analogs were synthesized from 2-bromopyridine.[13]
One derivative, m-bromo-threo-methylphenidate (TMP), was found to be 20-fold more potent than the parent compound at inhibiting [³H]WIN 35,428 binding, a measure of affinity for the dopamine transporter.[13] Another compound, m,p-dichloro-TMP, was 32-fold more potent at inhibiting dopamine uptake.[13] These findings suggest that 2-bromopyridine is a valuable scaffold for developing potential antagonists for cocaine, which may have applications in treating substance use disorders.
Conclusion
2-Bromopyridine and its derivatives represent a fertile and highly versatile class of compounds in medicinal chemistry. The strategic placement of the bromine atom provides a reactive site for extensive synthetic modification, allowing for the fine-tuning of molecular properties to achieve desired biological effects. The demonstrated efficacy of these derivatives as anticancer, antimicrobial, and CNS-active agents underscores their immense therapeutic potential.[4][11][13] Future research focusing on optimizing the pharmacokinetic profiles and exploring novel mechanisms of action of these compounds will undoubtedly pave the way for the development of next-generation therapeutic agents.
References
- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions | MDPI [mdpi.com]
- 6. 2-Bromopyridine|99% Purity|CAS 109-04-6 [benchchem.com]
- 7. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 8. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-6-isopropoxypyridine as a key building block. This versatile reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of a wide array of 2-aryl-6-isopropoxypyridine derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically an arylboronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For 2-substituted pyridines, the pyridine nitrogen can coordinate with the palladium catalyst, which may require the use of specific ligands to ensure efficient coupling.[3]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives with various arylboronic acids, which can be adapted for this compound. The selection of the catalyst, ligand, base, and solvent is critical for reaction success.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 12-24 | Good to Excellent |
| 2 | Pd₂(dba)₃ (2-3) | XPhos (4-6) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | Good |
| 3 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (3.0) | THF/H₂O (2:1) | 80 | 12 | Good to Excellent |
| 4 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | KF (3.0) | 1,4-Dioxane | Room Temp | 24 | Moderate to Good |
Yields are generalized based on literature for similar substrates and may vary depending on the specific arylboronic acid used.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (2-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (4-10 mol%, if required)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or microwave vial, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).[3]
-
Catalyst and Ligand Addition: Under a positive pressure of an inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and any additional ligand.[3][4]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-6-isopropoxypyridine.
General Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different ligands, bases, or solvent systems. The pyridine nitrogen can inhibit the catalyst, and electron-rich, bulky phosphine ligands are often beneficial for 2-bromopyridine substrates.[3]
-
Side Reactions: Common side reactions include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[3] To minimize these, ensure the reaction is thoroughly degassed and consider using more stable boronic esters (e.g., pinacol esters).[3]
-
Catalyst Deactivation: The isopropoxy group is generally stable, but catalyst deactivation can still occur. Varying the catalyst loading or using a more robust pre-catalyst may improve results.
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of novel 2-aryl-6-isopropoxypyridine derivatives.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation is widely utilized in the pharmaceutical industry for the synthesis of arylamines, which are key structural motifs in a vast array of biologically active compounds.[1][4] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-isopropoxypyridine, a common intermediate in drug discovery.
The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[5] The choice of these components is critical for achieving high yields and reaction efficiency, and is dependent on the specific amine coupling partner.[1]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps:
-
Oxidative Addition: The aryl bromide adds to a Pd(0) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyridine is formed, regenerating the Pd(0) catalyst.[1]
The selection of an appropriate ligand is crucial as it influences the stability and reactivity of the palladium catalyst throughout this cycle.[5]
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not extensively documented in the provided search results, the following tables summarize typical reaction conditions and reported yields for the amination of structurally similar 2-bromopyridine derivatives. These examples serve as a strong foundation for reaction optimization.
| Aryl Bromide | Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate to high |
| tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | N-methyl(phenyl)methanamine | Pd(OAc)₂ | dppp | NaOBuᵗ | Toluene | Reflux | 90.7 |
Table 1: Summary of Reaction Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives.[6][7][8]
| Parameter | Recommended Starting Conditions & Reagents |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or commercially available pre-catalysts (e.g., G3 or G4 palladacycles)[9] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, BrettPhos, or Xantphos are often effective for challenging substrates.[8][9] |
| Base | Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₂CO₃ can be considered.[7] |
| Solvent | Anhydrous, non-coordinating, high-boiling solvents like toluene or dioxane are typically used.[9] |
| Temperature | Reaction temperatures generally range from 80-110 °C.[9] |
Table 2: General Recommendations for Reaction Optimization.
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. This protocol should be considered a starting point, and optimization of the reaction parameters may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Dry Schlenk flask or reaction vial
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the palladium precursor (e.g., 2 mol %), the ligand (e.g., 4.4 mol %), and the base (e.g., 1.4 equiv.).[9]
-
Addition of Reagents: To the flask, add the anhydrous solvent and the desired amine (1.2 equiv.).[9]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[6][9]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove insoluble salts.[6]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-amino-6-isopropoxypyridine.[1]
Troubleshooting
-
Low or No Conversion:
-
Catalyst/Ligand: The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.[1]
-
Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.[1]
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.[1]
-
Solvent: The solvent must be anhydrous.[1]
-
-
Side Product Formation (e.g., Hydrodehalogenation):
Mandatory Visualization
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Bromo-6-isopropoxypyridine in the Synthesis of p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-isopropoxypyridine is a key heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its substituted pyridine core is a common feature in many kinase inhibitors, offering a versatile scaffold for chemical modification. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl groups. The isopropoxy group at the 6-position can influence solubility, metabolic stability, and target engagement.
This document provides detailed application notes for the synthesis of a potent p38 mitogen-activated protein (MAP) kinase inhibitor using this compound as a key starting material. The protocols are based on established synthetic methodologies for structurally related compounds and are intended to guide researchers in the design and synthesis of novel therapeutics targeting inflammatory diseases and cancer.[1]
Target Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to stress and inflammatory cytokines.[2][3] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][4] The pathway is a three-tiered cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAPK.[2][5] Activation of this cascade leads to the phosphorylation of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4] Inhibition of p38 MAPK can effectively block this inflammatory cascade, making it an attractive target for therapeutic intervention.[1][6]
Experimental Protocols
The following protocols describe a representative synthesis of a p38 MAP kinase inhibitor starting from this compound.
Synthesis of Intermediate 1: 2-Amino-6-isopropoxypyridine
Materials:
-
This compound
-
Ammonia (7 M solution in methanol)
-
Copper(I) oxide
-
Microwave reactor vials
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq), copper(I) oxide (0.1 eq), and a 7 M solution of ammonia in methanol (10 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 120°C for 4 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-Amino-6-isopropoxypyridine.
Synthesis of Intermediate 2: 3-Iodo-2-amino-6-isopropoxypyridine
Materials:
-
2-Amino-6-isopropoxypyridine (Intermediate 1)
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-Amino-6-isopropoxypyridine (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-Iodo-2-amino-6-isopropoxypyridine.
Synthesis of Target Kinase Inhibitor via Suzuki Coupling
Materials:
-
3-Iodo-2-amino-6-isopropoxypyridine (Intermediate 2)
-
Arylboronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-Iodo-2-amino-6-isopropoxypyridine (1.0 eq), the arylboronic ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90°C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and evaluation of the target kinase inhibitor.
Data Presentation
The following table summarizes representative biological activity data for a series of p38 MAP kinase inhibitors synthesized from related pyridine scaffolds. This data illustrates how structural modifications can impact inhibitory potency.
| Compound ID | R1 Group | R2 Group | p38α IC50 (nM) |
| 1a | H | H | >1000 |
| 1b | F | H | 150 |
| 1c | Cl | H | 85 |
| 1d | H | CH₃ | 250 |
| 1e | H | OCH₃ | 120 |
| 1f | F | OCH₃ | 45 |
| 1g | Cl | OCH₃ | 25 |
Note: The data presented is hypothetical and intended for illustrative purposes to demonstrate structure-activity relationships.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors targeting the p38 MAP kinase pathway. The synthetic routes outlined in this document, employing robust and well-established chemical transformations, provide a framework for the rational design and synthesis of new compounds. The multi-step synthesis allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of potential new therapies for inflammatory diseases and cancer.
References
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-isopropoxypyridine
Introduction
2-Bromo-6-isopropoxypyridine is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, drug development, and materials science. Its structure features a pyridine core, which is a common motif in numerous biologically active compounds. The isopropoxy group can enhance solubility and provide specific steric and electronic properties, while the bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the facile synthesis of diverse libraries of substituted pyridine derivatives.
This document provides detailed application notes and generalized experimental protocols for the most common palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While specific literature for this exact substrate is limited, the provided protocols are based on well-established methodologies for structurally similar 2-bromopyridines and serve as a robust starting point for reaction optimization.[1][2][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide.[4] It is widely used to synthesize biaryl and heteroaryl compounds. For this compound, this reaction allows the introduction of a wide range of aryl or heteroaryl substituents at the 2-position.
General Reaction Scheme:
(Image depicting the general Suzuki-Miyaura coupling of this compound with an arylboronic acid)
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-bromopyridine analogues.[5][6][7][8]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | 12-24 | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 8-16 | 90-98 |
| 3 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 88-96 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DMF/H₂O | 90 | 10-18 | 82-94 |
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on common literature procedures for 2-bromopyridines.
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand, if required.
-
Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/Water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) and monitor progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds, coupling an amine with an aryl halide.[9] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.
General Reaction Scheme:
(Image depicting the general Buchwald-Hartwig amination of this compound with a primary or secondary amine)
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The table below outlines typical conditions for the amination of 2-bromopyridine analogues.[10][11][12]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu (1.4) | Toluene | 80-100 | 4-12 | 80-95 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100-110 | 12-24 | 85-98 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 6-18 | 88-96 |
| 4 | [(CyPF-tBu)PdCl₂] (2) | - | K₂CO₃ (2.0) | Toluene | 100 | 12 | 90-99 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of 2-bromo-6-methylpyridine.[10]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the solvent (e.g., Toluene).
-
Reaction: Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 80 °C) for 4-12 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Wash the mixture with brine, dry the organic layer over MgSO₄ or Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. Recrystallize or purify the crude product by flash column chromatography to yield the desired aminopyridine.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[13] It is a direct and reliable method for synthesizing arylalkynes.
General Reaction Scheme:
(Image depicting the general Sonogashira coupling of this compound with a terminal alkyne)
Data Presentation: Representative Conditions for Sonogashira Coupling
The following table shows common conditions for the Sonogashira coupling of bromo-heterocycles.[14][15][16]
| Entry | Palladium Catalyst (mol%) | Copper Salt (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2-5) | CuI (2-5) | Et₃N (2.0) | THF | RT - 50 | 3-12 | 85-95 |
| 2 | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 3 | Pd(PPh₃)₄ (3) | CuI (3) | Diisopropylamine | Toluene | 60 | 6-18 | 80-92 |
| 4 | (NHC)-Pd (0.01) | (NHC)-Cu (1) | Cs₂CO₃ (2.0) | Dioxane | 80 | 12 | 90-99 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on a general procedure for Sonogashira reactions.[14][16]
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.2 equiv).
-
Catalyst and Base Addition: Sequentially add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), the copper(I) iodide (CuI, 2.5 mol%), and an amine base (e.g., triethylamine or diisopropylamine, ~7.0 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-6 hours. Monitor the reaction's completion by TLC.
-
Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with additional Et₂O.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.
Heck Reaction
The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base.[17]
General Reaction Scheme:
(Image depicting the general Heck reaction of this compound with an alkene)
Data Presentation: Representative Conditions for Heck Reaction
The table below lists typical conditions for Heck reactions with aryl bromides.[18][19][20]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (1.5) | Acetonitrile | 80-100 | 12-24 | 70-90 |
| 2 | Pd(OAc)₂ (4-5) | - | NaOAc (1.2-2.4) | DMF/THF | 120 | 16 | 75-85 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DMA | 120-140 | 18 | 65-85 |
| 4 | Pd/C (5) | - | i-Pr₂NEt (2.0) | NMP | 130 | 24 | 70-88 |
Experimental Protocol: Heck Reaction
This protocol is a generalized procedure for Heck reactions involving aromatic bromides.[19]
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv), the alkene (1.2-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a phase-transfer agent if needed (e.g., n-Bu₄N⁺Br⁻, 1.0 equiv).
-
Base and Solvent: Add the base (e.g., NaOAc, 1.5 equiv) and the solvent (e.g., DMF or DMA).
-
Reaction: Seal the vessel and heat with stirring to a high temperature (e.g., 120 °C) for 12-24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the substituted alkene product.
Visualizations: Workflows and Mechanisms
To aid in experimental planning and conceptual understanding, the following diagrams illustrate the general laboratory workflow and a representative catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes for the Sonog-ashira Coupling of 2-Bromo-6-isopropoxypyridine
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency.[1][2] This powerful transformation joins an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1][3] The reaction's tolerance of diverse functional groups and relatively mild conditions have made it invaluable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4]
These application notes provide a comprehensive overview and detailed experimental protocols for the Sonogashira coupling of 2-Bromo-6-isopropoxypyridine. This substrate is a valuable building block for introducing the 6-isopropoxypyridine-2-yl moiety, a scaffold of interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds.[5][6]
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper.[7][8] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition with the aryl bromide (this compound) to form a Pd(II) complex.[7]
-
Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium center.[7]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated pyridine product and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[7]
While the copper co-catalyst accelerates the reaction, allowing for milder conditions, copper-free protocols have also been developed to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling).[4][9][10]
Data Presentation: Representative Reaction Conditions
The optimal conditions for the Sonogashira coupling of this compound may vary depending on the specific terminal alkyne used. The following table summarizes established conditions for the coupling of related substituted bromopyridines, providing a robust starting point for optimization.[5]
| Entry | Aryl Halide Example | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 72-96 | [11][12][13] |
| 2 | Generic Aryl Halide | PdCl₂(PPh₃)₂ (5.0) | CuI (2.5) | i-Pr₂NH | THF | RT | 3 | 89 | [7] |
| 3 | 2-Amino-4-bromopyridine | PdCl₂(PPh₃)₂ (2-5) | CuI (2-5) | Et₃N | DMF/THF | RT-80 | 12-24 | Good | [5] |
| 4 | 2,6-Dibromopyridine (Copper-Free) | Pd(CH₃CN)₂Cl₂ (2.0) / cataCXium A (4.0) | None | Cs₂CO₃ | 2-MeTHF | RT | 48 | Moderate | [5] |
| 5 | Aryl Bromide | Pd(PPh₃)₄ (5-10) | CuI (5-10) | Et₃N | Et₃N | RT-Heat | Varies | High | [14] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a standard Sonogashira coupling reaction with this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5-5 mol%)
-
Copper(I) iodide (CuI, 2.5-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-4 eq)
-
Anhydrous, deoxygenated solvent (e.g., DMF, THF, or Toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a condenser and septum
-
Magnetic stirrer and heating plate/oil bath
-
Standard laboratory glassware for work-up and purification
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (0.025 eq).[7]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., diisopropylamine, 3.0 eq).[3][7]
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or heat to a temperature between 60-100°C.[11][15] The optimal temperature will depend on the reactivity of the chosen alkyne. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and quench with a saturated aqueous solution of ammonium chloride.[3][15]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[7] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-6-isopropoxypyridine.[7]
Mandatory Visualizations
Caption: General experimental workflow for Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Safety Precautions
-
Palladium catalysts and copper salts should be handled with care in a fume hood.
-
Organic solvents are often flammable and should be used in a well-ventilated area away from ignition sources.
-
Amine bases such as triethylamine and diisopropylamine are corrosive and volatile; appropriate personal protective equipment (PPE), including gloves and safety glasses, is required.
-
All reactions should be conducted under an inert atmosphere to prevent catalyst degradation and potential side reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 2-Aryl-6-isopropoxypyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-aryl-6-isopropoxypyridines from 2-bromo-6-isopropoxypyridine. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.
Introduction
2-Aryl-6-isopropoxypyridines are valuable structural motifs in medicinal chemistry and materials science. The pyridine core is a common feature in many biologically active compounds, and the ability to introduce diverse aryl substituents at the 2-position allows for the systematic exploration of structure-activity relationships (SAR). The 6-isopropoxy group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Palladium-catalyzed cross-coupling reactions provide an efficient and modular approach to synthesizing libraries of these compounds from the readily available starting material, this compound.
Key Synthetic Strategies
Several palladium-catalyzed cross-coupling reactions can be employed for the synthesis of 2-aryl-6-isopropoxypyridines. The choice of reaction often depends on the nature of the desired aryl group and the availability of the corresponding coupling partner.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with an organohalide.[1] It is one of the most versatile and commonly used methods due to the commercial availability of a wide range of boronic acids and their general stability to air and moisture.[2][3][4][5]
-
Stille Coupling: This reaction utilizes an organotin reagent (organostannane) as the coupling partner.[6][7][8][9][10] Organostannanes are often highly reactive but are also associated with toxicity and difficulties in removing tin byproducts.[6][9]
-
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the organohalide.[11][12][13][14][15] Organozinc reagents are highly reactive but are also sensitive to air and moisture, requiring stringent anhydrous reaction conditions.[11]
-
Sonogashira Coupling: This method is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[16][17][18][19]
-
Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide.[20][21][22][23][24]
This document will focus on the Suzuki-Miyaura coupling due to its broad applicability and favorable reaction conditions.
Experimental Protocols
General Considerations for All Reactions:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation and unwanted side reactions.[16][25]
-
Solvents should be anhydrous and degassed prior to use to remove dissolved oxygen, which can lead to homocoupling of the boronic acid and catalyst decomposition.[4]
-
Glassware should be oven-dried or flame-dried before use to remove any residual moisture.[16]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.[4][26]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)[27][28]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[4]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[4]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the selected base (2.0–3.0 equiv.).[4][29]
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).[28][30]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of organic solvent to water) via syringe.[3][30]
-
Degassing: Seal the reaction vessel and thoroughly degas the mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4][25]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[25][30]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[30]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-isopropoxypyridine.[25][30]
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of 2-halopyridine derivatives with various arylboronic acids, which can serve as a guide for optimizing the synthesis of 2-aryl-6-isopropoxypyridines.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81 | [26] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | 85-95 | [26] |
| 3 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Toluene | 80 | 12 | 82 | [2] |
| 4 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | ~90 | [4][28] |
| 5 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [31] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Negishi Coupling | NROChemistry [nrochemistry.com]
- 12. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
2-Bromo-6-isopropoxypyridine: A Versatile Intermediate for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-6-isopropoxypyridine is a key heterocyclic building block increasingly utilized in the field of medicinal chemistry and drug discovery. Its unique structural features, possessing a reactive bromine atom at the 2-position and a sterically influential isopropoxy group at the 6-position of the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The pyridine core is a common motif in numerous biologically active compounds, and the strategic placement of the bromo and isopropoxy groups allows for selective functionalization, enabling the exploration of novel chemical space in the quest for new drug candidates.
The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, facilitating the introduction of a wide array of aryl, heteroaryl, and amino moieties. The isopropoxy group, on the other hand, can influence the molecule's physicochemical properties, including lipophilicity and metabolic stability, and can also play a role in directing molecular interactions with biological targets. These attributes make this compound an attractive starting material for the development of novel therapeutics, particularly in areas such as oncology and inflammatory diseases where kinase inhibitors and other targeted therapies are of significant interest.
Key Applications in Drug Discovery:
-
Synthesis of Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in many kinase inhibitors. This compound can be employed as a core structure to build libraries of compounds for screening against various protein kinases, which are crucial targets in cancer and inflammatory conditions.
-
Development of Novel Heterocyclic Scaffolds: Through cross-coupling and other functionalization reactions, this intermediate can be elaborated into more complex heterocyclic systems, leading to the discovery of new chemical entities with unique biological activities.
-
Structure-Activity Relationship (SAR) Studies: The isopropoxy group provides a point for modification to explore the impact of steric and electronic effects on biological activity, aiding in the optimization of lead compounds.
Experimental Protocols:
The following are generalized protocols for common and powerful cross-coupling reactions involving 2-bromo-pyridines. These serve as a starting point for reactions with this compound and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene, THF)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 0.025 eq) and a ligand (e.g., SPhos, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 70-90 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 80-95 |
| Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF/H₂O | 80 | 75-92 |
Note: Yields are representative and can vary depending on the specific substrates used.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[3][4][5]
Reaction Scheme:
Materials:
-
This compound
-
Primary or Secondary Amine
-
Palladium Catalyst (e.g., Pd₂(dba)₃ with a ligand like BINAP or XPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and the ligand (e.g., BINAP, 0.02-0.1 eq) to a dry Schlenk flask.
-
Add the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the aminated product.
Data Presentation:
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 75-95 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 80-98 |
| Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 90 | 70-90 |
Note: Yields are representative and can vary depending on the specific substrates used.
Visualizations:
Caption: Synthetic workflow using this compound.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Bond Formation Reactions Involving 2-Bromo-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for carbon-nitrogen (C-N) bond formation reactions utilizing 2-Bromo-6-isopropoxypyridine as a key reactant. The methodologies described herein are central to the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. The two primary, highly effective methods for the amination of this substrate are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Introduction to C-N Bond Formation with this compound
The pyridine moiety is a ubiquitous structural motif in pharmaceuticals and agrochemicals. The functionalization of the pyridine ring, particularly through the introduction of amino groups, is a critical step in the synthesis of numerous biologically active molecules. This compound is a valuable building block, with the bromine atom at the 2-position providing a reactive handle for cross-coupling reactions, while the isopropoxy group at the 6-position can influence the electronic properties of the ring and provide steric bulk, which can be advantageous in tuning molecular interactions.
The formation of a C-N bond by coupling an amine with an aryl halide is a powerful transformation in organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a go-to method due to its broad substrate scope and high functional group tolerance.[1][2] An older but still relevant method, the Ullmann condensation, utilizes a copper catalyst and can be a more cost-effective alternative, particularly with recent advancements that allow for milder reaction conditions.[3][4]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely adopted method for the construction of C-N bonds.[1][5] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with a primary or secondary amine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Representative Data for Buchwald-Hartwig Amination of 2-Bromopyridines
While specific data for this compound is not extensively documented, the following table summarizes typical conditions and yields for the amination of structurally similar 2-bromopyridines. These conditions can serve as an excellent starting point for optimization.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated) | [6] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 80-95 (estimated) | [6] |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (estimated) | [6] |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (3) | NaOtBu | Toluene | 80 | 12 | 60-75 | [7] |
| 5 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (5) | (±)-BINAP (10) | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
Yields for entries 1-3 are estimated based on typical outcomes for similar 2-bromopyridine substrates. Yield for entry 4 is based on the amination of 2-bromopyridines with volatile amines. Yield for entry 5 is for the reaction of 2-bromo-6-methylpyridine.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline (Adapted Protocol)
This protocol is adapted from procedures for the amination of similar 2-bromopyridines and is expected to be a robust starting point for the reaction with this compound.[6]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23.1 mg).
-
In a glovebox or under a stream of inert gas, add cesium carbonate (1.4 mmol, 456 mg).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 110 µL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-6-isopropoxypyridin-2-amine.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical C-N bond formation reaction that utilizes a copper catalyst.[3] While it traditionally required harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures, making it a viable and economical alternative to palladium-catalyzed methods.[4][8]
General Reaction Scheme:
Caption: General workflow for Ullmann condensation.
Representative Data for Ullmann Condensation of 2-Bromopyridines
The following table provides representative conditions and yields for the copper-catalyzed amination of 2-bromopyridines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 90 | 24 | 85-95 (estimated) | [3] |
| 2 | Pyrrolidine | CuI (5) | None | K₃PO₄ | NMP | 120 | 12 | 70-80 (estimated) | [3] |
| 3 | Aniline | CuI (10) | DMEDA (20) | K₂CO₃ | Dioxane | 110 | 24 | 60-75 (estimated) | [3] |
| 4 | Ammonia | Cu₂O (5) | DMEDA (10) | K₂CO₃ | Ethylene glycol | 80 | 24 | 70-80 | [6] |
Yields are estimated based on typical outcomes for similar 2-bromopyridine substrates.
Detailed Experimental Protocol: Ullmann Condensation of this compound with Imidazole (Adapted Protocol)
This protocol is adapted from established procedures for the N-arylation of imidazoles with aryl halides.[3]
Materials:
-
This compound
-
Imidazole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Standard Schlenk tube or sealed reaction vessel
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), imidazole (1.2 mmol), CuI (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 90-110 °C.
-
Stir the reaction mixture for 24-48 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(6-isopropoxypyridin-2-yl)-1H-imidazole.
Signaling Pathways and Logical Relationships
The choice between a Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed Ullmann condensation often depends on several factors including substrate scope, functional group tolerance, cost, and desired reaction conditions. The following diagram illustrates a decision-making workflow for selecting the appropriate C-N coupling methodology.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Substituted-6-Isopropoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-substituted-6-isopropoxypyridine derivatives. These compounds are important intermediates in the pharmaceutical and agrochemical industries. The following sections outline a general synthetic strategy, address common scale-up challenges, and provide detailed experimental protocols for key transformations.
Introduction
The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry and materials science.[1][2][3][4] The synthesis of these derivatives on a large scale, however, presents several challenges that are not always apparent at the laboratory scale. These challenges include managing exothermic reactions, ensuring efficient mixing and mass transfer, controlling impurity profiles, and developing robust and scalable work-up and purification procedures.[5][6] This document outlines a reliable and scalable synthetic route to 2-substituted-6-isopropoxypyridine derivatives, focusing on common and efficient transformations such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
General Synthetic Strategy
A common and effective strategy for the synthesis of 2-substituted-6-isopropoxypyridine derivatives begins with a readily available starting material, 2,6-dihalopyridine. The synthesis involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the isopropoxy group at the 6-position by reacting 2,6-dihalopyridine with isopropanol in the presence of a suitable base.
-
Cross-Coupling Reaction: Introduction of a substituent at the 2-position via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction.
This strategy allows for the late-stage diversification of the 2-position, enabling the synthesis of a library of derivatives from a common intermediate.
Key Synthetic Steps and Scale-Up Considerations
Synthesis of 2-Halo-6-isopropoxypyridine
The first step involves the selective monosubstitution of a 2,6-dihalopyridine with isopropanol. 2,6-Dichloropyridine is a common starting material due to its commercial availability and reactivity.
Challenges and Solutions for Scale-Up:
| Challenge | Potential Cause | Recommended Solutions |
| Low Yield | Incomplete reaction; formation of di-substituted byproduct. | Optimize reaction temperature and time. Use a slight excess of the limiting reagent. Control the addition of the base to favor mono-substitution. |
| Exothermic Reaction | The reaction of the alkoxide with the dihalopyridine can be exothermic. | Implement controlled addition of reagents. Ensure adequate cooling and heat transfer in the reactor.[6] |
| Work-up and Purification | Emulsion formation during aqueous work-up; difficult separation of product from starting material. | Use brine washes to break emulsions. Develop a robust crystallization or distillation procedure for purification, as chromatography is often not feasible on a large scale.[7] |
Table 1: Representative Reaction Conditions for the Synthesis of 2-Chloro-6-isopropoxypyridine
| Parameter | Condition |
| Starting Material | 2,6-Dichloropyridine |
| Reagent | Isopropanol |
| Base | Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) |
| Solvent | Tetrahydrofuran (THF) or Isopropanol |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-12 hours |
| Typical Yield | 70-90% |
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-isopropoxypyridine Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 2-halopyridine intermediate and various boronic acids or esters.[8][9][10]
Challenges and Solutions for Scale-Up:
| Challenge | Potential Cause | Recommended Solutions |
| Catalyst Deactivation | Presence of oxygen or impurities. | Ensure all reagents and solvents are degassed. Use high-purity starting materials. |
| Low Yield | Poor catalyst performance; incomplete reaction. | Screen different palladium catalysts and ligands. Optimize reaction temperature and base.[11] |
| Product Purification | Removal of palladium residues and inorganic salts. | Employ appropriate work-up procedures, including filtration and extraction. Consider using activated carbon or silica gel plugs to remove residual palladium. Recrystallization is the preferred method for final purification. |
Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Starting Material | 2-Chloro-6-isopropoxypyridine |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(PPh3)4 or PdCl2(dppf) |
| Base | K2CO3, Cs2CO3, or K3PO4 |
| Solvent | Toluene/Water or Dioxane/Water |
| Temperature | 80-110 °C |
| Reaction Time | 4-24 hours |
| Typical Yield | 75-95% |
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-isopropoxypyridine Derivatives
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.[12][13][14]
Challenges and Solutions for Scale-Up:
| Challenge | Potential Cause | Recommended Solutions |
| Catalyst Sensitivity | The active catalyst is sensitive to air and moisture. | Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Use anhydrous solvents and reagents. |
| Side Reactions | Hydrodehalogenation of the starting material. | Select appropriate ligands that promote reductive elimination over side reactions.[12] |
| Base Incompatibility | Strong bases like NaOtBu may not be compatible with all functional groups.[14] | Use weaker bases such as Cs2CO3 or K3PO4 for sensitive substrates.[14] |
Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Starting Material | 2-Chloro-6-isopropoxypyridine |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd2(dba)3 or a pre-formed catalyst |
| Ligand | XPhos, SPhos, or other biaryl phosphine ligands |
| Base | NaOtBu, LiHMDS, or Cs2CO3 |
| Solvent | Toluene or Dioxane |
| Temperature | 80-120 °C |
| Reaction Time | 2-18 hours |
| Typical Yield | 70-90% |
Experimental Protocols
Protocol for the Synthesis of 2-Chloro-6-isopropoxypyridine
Materials:
-
2,6-Dichloropyridine
-
Isopropanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
Procedure:
-
To a dry, nitrogen-flushed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isopropanol (1.5 equivalents) to the suspension, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise to the reactor, keeping the internal temperature below 25 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Add water and ethyl acetate. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization to afford 2-chloro-6-isopropoxypyridine.
Protocol for Suzuki-Miyaura Coupling
Materials:
-
2-Chloro-6-isopropoxypyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.02 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a nitrogen-flushed reactor, add 2-chloro-6-isopropoxypyridine (1.0 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.02 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and ethyl acetate. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol for Buchwald-Hartwig Amination
Materials:
-
2-Chloro-6-isopropoxypyridine
-
Amine (1.2 equivalents)
-
Pd2(dba)3 (0.01 equivalents)
-
XPhos (0.02 equivalents)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a dry, nitrogen-flushed reactor, add Pd2(dba)3 (0.01 equivalents), XPhos (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene, followed by the amine (1.2 equivalents) and 2-chloro-6-isopropoxypyridine (1.0 equivalent).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the combined filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: General workflow for the scale-up synthesis of 2-substituted-6-isopropoxypyridine derivatives.
Caption: Troubleshooting decision tree for common scale-up synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105646334A - Preparation method of 2,6-pyridinedimethanol - Google Patents [patents.google.com]
- 4. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application of 2-Bromo-6-isopropoxypyridine in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-isopropoxypyridine is a substituted pyridine derivative that serves as a versatile building block in synthetic organic chemistry. Its unique structure, featuring a reactive bromine atom and an isopropoxy group on the pyridine ring, makes it a valuable precursor for the synthesis of complex organic molecules. In materials science, the incorporation of substituted pyridine moieties can influence the electronic, optical, and physical properties of organic materials. While direct, detailed applications in materials science are emerging, the reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, positions it as a promising candidate for the development of novel functional materials for organic electronics and other advanced applications.
The bromine atom at the 2-position provides a handle for facile carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura coupling reaction. This allows for the strategic introduction of various functional groups to create tailored molecular architectures. The isopropoxy group at the 6-position can enhance solubility and influence the solid-state packing of the resulting materials, which are critical parameters for device performance in applications such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs).
This document provides detailed application notes and a protocol for a key synthetic transformation involving this compound, highlighting its potential as a precursor for functional materials.
Application Notes
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its application in materials science is predicated on its ability to be incorporated into larger conjugated systems or functional polymers.
Potential Applications in Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): Pyridine-containing compounds are frequently used in OLEDs as host materials, electron-transporting materials (ETMs), or as components of emissive dopants. The isopropoxy group can improve the processability and film-forming properties of the final material.
-
Organic Photovoltaics (OPVs): The electronic properties of pyridine derivatives can be tuned for use as electron-acceptor or electron-donor materials in the active layer of OPVs.
-
Functional Polymers: Incorporation of the 2-isopropoxypyridine unit into a polymer backbone via cross-coupling reactions can be used to modify the polymer's solubility, thermal stability, and optoelectronic properties.
The key to unlocking these applications lies in the synthetic accessibility of derivatives of this compound. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose.
Experimental Protocols
The following protocol details a representative Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a more complex heteroaromatic compound. This reaction serves as a fundamental step in the construction of advanced materials.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is based on the synthesis of 2-(5-(6-Isopropoxypyridin-2-yl)-3-phenyl-1H-pyrazol-1-yl)ethanol.[1]
Materials:
-
This compound
-
(2-(3-phenyl-1H-pyrazol-5-yl)ethoxy)boronic acid (or a suitable boronic acid/ester partner)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the boronic acid partner (1.1 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.07 eq), and XPhos (0.14 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed ethanol to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Data Presentation
The following table summarizes the quantitative data for the Suzuki-Miyaura coupling reaction described in the protocol.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 3.00 mmol | [1] |
| Boronic Acid Partner | 3.30 mmol | [1] |
| Catalyst System | ||
| Palladium(II) acetate | 0.21 mmol (7 mol%) | [1] |
| XPhos | 0.42 mmol (14 mol%) | [1] |
| Base | ||
| Sodium carbonate | 6.00 mmol | [1] |
| Solvent | ||
| Ethanol | 15 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | |
| Result | ||
| Product Yield | 99% | [1] |
Mandatory Visualization
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Bromo-6-isopropoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-6-isopropoxypyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?
Answer: Low yields with 2-substituted pyridines, such as this compound, are a well-documented challenge often referred to as the "2-pyridyl problem"[1]. Several factors contribute to this:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down the catalytic cycle. The isopropoxy group at the 6-position can further enhance this inhibitory effect through chelation.
-
Steric Hindrance: The bulky isopropoxy group at the 6-position, ortho to the bromine, creates significant steric hindrance. This can impede the crucial oxidative addition step of the palladium catalyst to the C-Br bond, which is often the rate-determining step.
-
Inefficient Reductive Elimination: Steric congestion around the palladium center in the diorganopalladium(II) intermediate can also hinder the final reductive elimination step, which forms the desired C-C bond.
-
Side Reactions: Competing side reactions, such as protodeboronation of the boronic acid and hydrodehalogenation of the starting material, can consume the reactants and reduce the yield of the desired product.
Question 2: I am observing significant amounts of the debrominated starting material (6-isopropoxypyridine). What is causing this and how can I minimize it?
Answer: The formation of the debrominated product is due to a side reaction called hydrodehalogenation. This occurs when the palladium catalyst reacts with a source of hydrogen in the reaction mixture, leading to the reduction of the aryl bromide. To minimize this:
-
Use High-Purity Reagents: Ensure that all solvents and reagents are anhydrous and of high purity, as impurities can act as hydrogen donors.
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote catalyst decomposition pathways that may favor hydrodehalogenation. It is crucial to thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using the freeze-pump-thaw method.
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS). Prolonged reaction times after the consumption of the limiting reagent can increase the likelihood of side reactions.
Question 3: My boronic acid appears to be degrading during the reaction. What is happening and what can I do to prevent it?
Answer: The degradation of the boronic acid is likely due to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction, especially under basic conditions. To mitigate protodeboronation:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can facilitate this side reaction.
-
Use Boronic Esters or Trifluoroborate Salts: Boronic acid pinacol esters (Bpin) or potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.
-
Choice of Base: While a base is necessary for the transmetalation step, some bases can promote protodeboronation more than others. It may be beneficial to screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal one for your specific system.
Question 4: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
Answer: For challenging substrates like this compound, standard Suzuki conditions are often suboptimal. A good starting point for optimization would be:
-
Catalyst/Ligand System: Employ a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent choices for sterically hindered substrates. N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
Base: A moderately strong base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) for difficult couplings.
-
Solvent: A polar aprotic solvent or a mixture of solvents is typically used. Common choices include dioxane/water, toluene/water, or THF/water. The ratio of the organic solvent to water can be critical and may require optimization.
-
Temperature: Reactions involving sterically hindered substrates often require elevated temperatures to proceed at a reasonable rate. A starting temperature of 80-110 °C is recommended.
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki-Miyaura coupling of substrates similar to this compound. This data can serve as a guide for optimizing your reaction.
Table 1: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridine with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 75 | Fictionalized Data |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 4 | 92 | Fictionalized Data |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 6 | 95 | Fictionalized Data |
Table 2: Suzuki-Miyaura Coupling of 2-Bromopyridine with a Sterically Hindered Arylboronic Acid
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromopyridine | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DME/H₂O | 85 | 45 | Fictionalized Data |
| 2-Bromopyridine | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (3) | Dioxane | 100 | 88 | Fictionalized Data |
| 2-Bromopyridine | 2,4,6-Trimethylphenylboronic acid | [Pd(IPr)Cl₂]₂ (1) | - | t-BuOK (2.5) | Toluene | 110 | 91 | Fictionalized Data |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and requires optimization for specific boronic acids and desired scales. All operations should be carried out under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.
Visualizations
The following diagrams illustrate key pathways and logical relationships relevant to the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki coupling reactions.
References
Technical Support Center: 2-Bromo-6-isopropoxypyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-6-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The pyridine nitrogen atom can coordinate to the palladium catalyst, potentially forming inactive catalytic species and hindering the catalytic cycle. This is often referred to as the "2-pyridyl problem."[1][2][3] Additionally, the electron-donating nature of the isopropoxy group can make the C-Br bond less reactive towards oxidative addition, a crucial step in the catalytic cycle.
Q2: What are the most common side reactions observed with this substrate?
A2: The most prevalent side reactions include:
-
Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-isopropoxypyridine.[4]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[5][6]
-
Protodeboronation: Cleavage of the C-B bond of the boronic acid coupling partner in Suzuki reactions, especially in the presence of excess water or base.[1][5]
Q3: How can I minimize hydrodehalogenation?
A3: To minimize hydrodehalogenation, it is crucial to work under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can promote catalyst decomposition pathways that favor this side reaction.[4] Using high-purity, anhydrous solvents and reagents is also recommended, as impurities can act as hydrogen sources.[4] Optimizing the reaction time to avoid prolonged heating after the consumption of the coupling partner can also reduce the extent of this side reaction.[4]
Q4: What is the best choice of ligand for coupling reactions with this compound?
A4: Bulky, electron-rich phosphine ligands are generally the most effective for challenging substrates like 2-substituted pyridines.[1][3] For Suzuki couplings, biaryl phosphines such as SPhos and XPhos often give good results.[1] For Buchwald-Hartwig aminations, ligands like BrettPhos and RuPhos have shown high activity.[7] The optimal ligand may need to be screened for each specific reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to mitigate coordination of the pyridine nitrogen to the palladium center.[1][3] |
| Ineffective Base | Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for 2-pyridyl substrates. Ensure the base is finely powdered and anhydrous.[5] |
| Low Reaction Temperature | Increase the temperature in 10-20 °C increments. Reactions with 2-bromopyridines often require heating between 80-110 °C.[5] |
| Poor Quality Boronic Acid | Use a fresh bottle of boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[5] |
Issue 2: Significant Formation of Side Products
| Side Product | Potential Cause | Recommended Solution |
| 2-Isopropoxypyridine (Hydrodehalogenation) | Presence of oxygen or hydrogen sources. | Rigorously degas all solvents and reagents and maintain an inert atmosphere. Use anhydrous solvents.[4] |
| Biaryl Homocoupling Product | Slow transmetalation or catalyst system favoring homocoupling. | Increase the reaction temperature moderately. Switch to a bidentate ligand like dppf. Ensure an appropriate stoichiometry of the halide to boronic acid (typically 1:1.2 to 1:1.5).[5] |
| Pyridine (from Protodeboronation) | Presence of excess water or protic impurities. Base-catalyzed decomposition of boronic acid. | Use anhydrous solvents and a minimal effective amount of base. Consider using a more stable boronic ester.[1][5] |
Buchwald-Hartwig Amination
Issue 1: Incomplete Conversion
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | Increase catalyst loading (e.g., to 2-5 mol%). Screen different bulky phosphine ligands such as BrettPhos or RuPhos.[7][8] |
| Ineffective Base | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. Ensure the base is anhydrous.[8][9] |
| Low Reaction Temperature | Gradually increase the reaction temperature. These reactions often require heating.[8] |
Issue 2: Observation of 2-Isopropoxypyridine
| Potential Cause | Recommended Solution |
| Hydrodehalogenation | This side reaction is also common in Buchwald-Hartwig aminations.[10] Ensure a strictly inert atmosphere and use anhydrous, degassed solvents. Optimize the ligand and base combination, as some combinations are more prone to this side reaction. |
Sonogashira Coupling
Issue 1: Low Yield of the Arylalkyne
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | Ensure proper degassing to prevent oxygen from deactivating the palladium and copper catalysts. |
| Ineffective Base | An amine base like triethylamine or diisopropylamine is typically used. The choice of base can be critical and may require screening.[11][12] |
| Insufficient Temperature | While some Sonogashira couplings proceed at room temperature, heating may be required for less reactive substrates.[11] |
Issue 2: Formation of Di-alkyne (Glaser Coupling)
| Potential Cause | Recommended Solution |
| Oxygen-Mediated Homocoupling | The presence of oxygen can promote the homocoupling of the terminal alkyne.[6] Rigorously degas the reaction mixture and maintain an inert atmosphere. |
| High Copper Catalyst Loading | Using a high concentration of the copper co-catalyst can favor homocoupling. Reduce the amount of CuI. Copper-free conditions can also be explored.[13] |
Quantitative Data Summary
The following tables provide representative data for cross-coupling reactions of similar 2-bromopyridine substrates to guide optimization. The optimal conditions for this compound may vary.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 95 | [14] |
| 2 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 24 | 78 | [15] |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 90 | 16 | 85 | [16] |
| 4 | Pd₂(dba)₃ (2.0) | XPhos (4) | K₃PO₄ (3.0) | Dioxane | 110 | 18 | 92 | [17] |
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 16 | 90 | [18] |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 88 | [9] |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (0.18) | BINAP (0.35) | NaOtBu (25) | Toluene | 80 | 4 | 60 | [18] |
| 4 | Benzylamine | BrettPhos-precatalyst (2) | - | K₂CO₃ (2.0) | t-BuOH | 110 | 18 | 75 | [7] |
Table 3: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | 65 | 12 | 91 | [19] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH (excess) | Benzene | 80 | 6 | 85 | [11] |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3.0) | DMF | 100 | 3 | 96 | [19] |
| 4 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 3 | 92 | [19] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).[4]
-
Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, with or without water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.[4]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat with stirring in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), the copper (I) iodide (1-5 mol%), and the amine base (e.g., triethylamine, 2-3 equiv.).[11]
-
Degassing: Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or heat as required, under an inert atmosphere.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[11]
-
Purification: Purify the crude product by flash column chromatography.[11]
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: General Troubleshooting Workflow
Caption: Competing Reaction Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Purification of 2-Bromo-6-isopropoxypyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2-Bromo-6-isopropoxypyridine reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are flash column chromatography, vacuum distillation, and recrystallization. The selection of the most appropriate method depends on the scale of your reaction, the nature of the impurities, and the required final purity.
Q2: What are the likely impurities I might encounter in my crude reaction mixture?
A2: Common impurities can include unreacted starting materials (e.g., 2,6-dibromopyridine), byproducts from side reactions, and residual solvents from the reaction or work-up steps.[1] In syntheses involving 2,6-dibromopyridine, incomplete reaction is a common source of impurities.[2] Over-bromination leading to di-brominated byproducts can also occur in similar preparations.[3]
Q3: How can I assess the purity of my this compound fractions?
A3: Purity is typically assessed using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick and effective method for monitoring the progress of column chromatography.
Q4: Is this compound sensitive to degradation during purification?
A4: While specific stability data is limited, some pyridine derivatives can be sensitive to the slightly acidic nature of standard silica gel, potentially leading to degradation during column chromatography.[1] If you observe streaking on your TLC plate or a lower than expected yield, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina.[1]
Troubleshooting Guides
Flash Column Chromatography
Issue 1: My compound is not separating from impurities on the silica gel column.
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Possible Cause: The chosen solvent system (eluent) is not optimal for separation.
-
Troubleshooting Steps:
-
TLC Analysis: Perform a thorough TLC analysis with various solvent systems, such as different ratios of hexanes and ethyl acetate, to identify an eluent that provides good separation between your product and the impurities.[1] Aim for an Rf value of approximately 0.2-0.3 for this compound.[1]
-
Gradient Elution: If a single solvent system is insufficient for a complex mixture, use a gradient elution. Start with a low-polarity eluent (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate.[4]
-
High-Performance Silica: For particularly challenging separations, consider using a higher-grade silica gel with a larger surface area, which can offer better resolution.[1]
-
Issue 2: My compound appears to be degrading on the column.
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Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Troubleshooting Steps:
-
Deactivate Silica: Prepare a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (or another suitable base) to neutralize the acidic sites.
-
Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Recrystallization
Issue 1: My compound is "oiling out" instead of forming crystals.
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Possible Cause: The cooling process is too rapid, or the crude material has a high level of impurities.[5]
-
Troubleshooting Steps:
Issue 2: No crystals are forming, even after the solution has cooled.
-
Possible Cause: The solution is not sufficiently supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[5]
-
Seed Crystals: If available, add a single, pure crystal of this compound to the solution.[5]
-
Reduce Temperature: Cool the solution further using an ice bath.[5]
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Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[5]
-
Data Presentation
Table 1: Comparison of Purification Techniques for Bromo-Pyridine Derivatives
| Purification Method | Typical Purity | Typical Yield | Notes |
| Flash Column Chromatography | >99% | 50-80% | Yield can be lower due to product loss on the column, but purity is generally higher.[6] |
| Vacuum Distillation | >98% | 60-90% | Effective for thermally stable liquids. Boiling point is dependent on pressure.[1] |
| Recrystallization | >98% | 60-85% | Highly dependent on the selection of an appropriate solvent and the nature of the impurities.[6] |
Note: Actual results for this compound may vary based on the initial purity of the crude material and specific experimental conditions.
Table 2: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application |
| 95:5 Hexanes:Ethyl Acetate | Low | Good starting point for eluting non-polar compounds. |
| 90:10 Hexanes:Ethyl Acetate | Low-Medium | Increases polarity to move slightly more polar compounds. |
| 80:20 Hexanes:Ethyl Acetate | Medium | Suitable for many substituted pyridine derivatives. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Eluent Selection: Determine the optimal eluent system by performing TLC analysis. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.[3]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Gently tap the column to ensure even packing.[4]
-
Add another thin layer of sand on top of the silica gel.[3]
-
Wash the column with the eluent, ensuring the silica bed does not run dry.
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution, applying gentle positive pressure to achieve a steady flow.[3]
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[6] For a compound like this compound, consider solvents like hexanes, ethanol, or mixtures such as ethanol/water.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves, adding the minimum amount of hot solvent required.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them in a vacuum oven.[6]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for flash column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to prevent debromination of 2-Bromo-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromo-6-isopropoxypyridine. This resource is designed to assist you in troubleshooting and preventing the common issue of debromination during your chemical reactions. Unwanted cleavage of the C-Br bond can lead to reduced yields of your desired product and the formation of the byproduct 6-isopropoxypyridine, which can complicate purification. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to help you mitigate this side reaction.
Troubleshooting Guide: Preventing Debromination
Debromination, or hydrodehalogenation, is a common unwanted side reaction in cross-coupling reactions involving aryl bromides. The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the carbon-bromine bond.[1] Below are common scenarios where debromination of this compound may occur and actionable solutions to minimize it.
| Symptom | Potential Root Cause(s) | Suggested Solutions |
| High percentage of 6-isopropoxypyridine observed by GC-MS or LC-MS. | 1. High Reaction Temperature: Elevated temperatures can accelerate the rate of debromination. | - Lower the reaction temperature. Often, running the reaction at a milder temperature (e.g., 60-80 °C) can significantly reduce the rate of debromination while still allowing the desired reaction to proceed to completion. |
| 2. Strong or Aggressive Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOt-Bu), can promote the formation of Pd-H species, leading to increased debromination. | - Switch to a weaker inorganic base. Mild bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are less likely to generate hydride species. | |
| 3. Presence of Hydride Sources: Protic solvents (e.g., alcohols, water) or impurities can act as hydride donors, facilitating the formation of Pd-H. | - Use anhydrous and degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere to minimize exposure to moisture. | |
| 4. Inappropriate Catalyst/Ligand System: The choice of palladium source and phosphine ligand can influence the competition between the desired cross-coupling and debromination. | - For electron-rich substrates like this compound, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination step over the debromination pathway. | |
| Low yield of the desired product with a significant amount of starting material remaining, alongside the debrominated byproduct. | 1. Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. | - Employ bulky ligands that shield the palladium center and prevent coordination with the pyridine nitrogen. Increasing the catalyst loading slightly may also be beneficial. |
| 2. Prolonged Reaction Time: Extended reaction times at elevated temperatures can increase the likelihood of debromination. | - Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The isopropoxy group at the 6-position is an electron-donating group, which increases the electron density of the pyridine ring. This can make the carbon-bromine bond more susceptible to certain reductive cleavage pathways, particularly in the presence of palladium-hydride species that are often formed as intermediates in cross-coupling reactions.
Q2: I am observing significant debromination in my Suzuki-Miyaura coupling reaction. What is the first thing I should change?
A2: The first parameters to investigate are the base and the temperature. Strong bases are a common culprit in promoting debromination. Switching from a strong base like sodium tert-butoxide to a milder one such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a highly effective first step. Simultaneously, lowering the reaction temperature can disfavor the debromination pathway, which often has a higher activation energy.
Q3: Can the choice of solvent affect the level of debromination?
A3: Yes, the solvent can play a significant role. Protic solvents like alcohols can be a source of hydrides, leading to increased debromination. It is recommended to use anhydrous, aprotic solvents such as dioxane, toluene, or THF. Ensure your solvents are thoroughly degassed to remove oxygen, which can also influence side reactions.
Q4: How can I confirm that the byproduct I am seeing is indeed the debrominated 6-isopropoxypyridine?
A4: The most reliable method for confirming the identity of the byproduct is through mass spectrometry (GC-MS or LC-MS), which will show a molecular ion corresponding to the mass of 6-isopropoxypyridine. You can also compare the retention time of the byproduct with a commercially available standard of 6-isopropoxypyridine if available. 1H NMR spectroscopy can also be used to identify the characteristic signals of the 6-isopropoxypyridine ring protons.
Q5: Are there any alternative cross-coupling reactions that are less prone to debromination for this substrate?
A5: While debromination can occur in various palladium-catalyzed reactions, optimizing the conditions for your specific transformation is key. For instance, in some cases, a Stille coupling might be less sensitive to the basic conditions that can promote debromination in Suzuki or Buchwald-Hartwig reactions. However, this comes with the trade-off of using toxic organotin reagents. Careful selection of the catalyst, ligand, base, and temperature for any cross-coupling reaction is the most effective approach to minimize debromination.
Data Presentation: Influence of Reaction Conditions on Debromination
The following table summarizes the expected qualitative effect of different reaction parameters on the yield of the debrominated byproduct in a typical palladium-catalyzed cross-coupling reaction of this compound.
| Parameter | Condition | Expected Debromination Level | Rationale |
| Base | NaOt-Bu | High | Strong base, promotes Pd-H formation. |
| K₃PO₄ | Low to Medium | Milder inorganic base, less prone to generating hydride species. | |
| Cs₂CO₃ | Low | Mild inorganic base, often a good choice for sensitive substrates. | |
| Temperature | 110 °C | High | Higher temperatures accelerate the rate of debromination. |
| 80 °C | Medium | A common reaction temperature that may still lead to some debromination. | |
| 60 °C | Low | Milder conditions that can significantly reduce debromination. | |
| Ligand | PPh₃ | Medium to High | Less bulky ligand, may not be as effective at preventing side reactions. |
| SPhos/XPhos | Low | Bulky, electron-rich ligands that promote the desired C-C or C-N bond formation. | |
| Solvent | Anhydrous Dioxane | Low | Aprotic solvent, minimizes hydride sources. |
| Isopropanol | High | Protic solvent, can act as a hydride source. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of debromination.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water (e.g., 10:1 dioxane:water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the 6-isopropoxypyridine byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle showing the desired cross-coupling pathway and the competing debromination pathway initiated by a palladium-hydride species.
Caption: A systematic workflow for troubleshooting and minimizing the debromination of this compound.
References
Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 2-Bromo-6-isopropoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-6-isopropoxypyridine.
Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound.
Issue 1: Low or No Product Yield
Low or no yield is a frequent challenge, often attributed to the "2-pyridyl problem," where the pyridine nitrogen can interfere with the palladium catalyst.[1][2][3][4][5][6]
Possible Causes and Solutions:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][7][8]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) to sterically shield the palladium and promote the desired catalytic cycle.[1][3][7][9] Pre-formed palladium catalysts, such as G3 or G4 precatalysts, can also offer improved stability and activity.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position of the pyridine ring can be challenging for oxidative addition.
-
Poor Transmetalation (Suzuki Coupling): The transfer of the organoboron group to the palladium complex can be sluggish.
-
Substrate or Reagent Degradation: The starting material or coupling partner may be unstable under the reaction conditions.
Issue 2: Significant Side Product Formation
The presence of undesired byproducts can complicate purification and reduce the yield of the target molecule.
Common Side Products and Mitigation Strategies:
-
Hydrodehalogenation (Debromination): Formation of 6-isopropoxypyridine.
-
Homocoupling: Formation of biphenyls from the boronic acid (in Suzuki reactions) or biaryls from the starting material.
-
Protodeboronation (Suzuki Coupling): The boronic acid is converted back to the corresponding arene.
Issue 3: Catalyst Turns Black (Palladium Black Formation)
The formation of palladium black indicates catalyst decomposition and loss of catalytic activity.
Possible Causes and Solutions:
-
Insufficient Ligand: The ligand-to-palladium ratio may be too low to stabilize the active Pd(0) species.
-
Solution: Slightly increase the ligand-to-palladium ratio.[7]
-
-
High Reaction Temperature: Excessive heat can lead to catalyst agglomeration and precipitation.
-
Solution: Lower the reaction temperature and monitor for any improvement.[7]
-
-
Impurities: Impurities in the starting materials or solvents can poison the catalyst.
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous and degassed.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst and ligand is best for coupling reactions with this compound?
A1: For challenging substrates like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended.[1][7][9] Buchwald-type ligands such as SPhos, XPhos, and RuPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, or as pre-formed precatalysts (e.g., XPhos Pd G3), are excellent starting points.[1][3] The optimal choice will depend on the specific coupling reaction (Suzuki, Buchwald-Hartwig, etc.) and the coupling partner.
Q2: What is the best base to use for these reactions?
A2: The choice of base is critical and depends on the reaction type and the sensitivity of the functional groups on your substrates.
-
For Suzuki-Miyaura coupling: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, as they promote the formation of the active boronate species.[1][7][10]
-
For Buchwald-Hartwig amination: Strong, sterically hindered bases such as NaOtBu, KOtBu, or LiHMDS are typically required.[9][12] For substrates with base-sensitive functional groups, weaker bases like K₂CO₃ or Cs₂CO₃ can be attempted, but may result in lower yields or require higher temperatures.[8][13]
-
For Sonogashira coupling: Amine bases like triethylamine or diisopropylamine are commonly used, often serving as both the base and a co-solvent.[14][15]
Q3: Why is degassing the reaction mixture so important?
A3: Oxygen can deactivate the palladium catalyst, primarily through oxidation of the active Pd(0) species, leading to the formation of inactive palladium oxides.[3] It can also promote undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki reactions.[3] Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents.
Q4: Can I use 2-Chloro-6-isopropoxypyridine instead of the bromo derivative?
A4: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[16] Successfully coupling the chloro derivative will likely require a more active catalyst system (e.g., a more electron-rich and bulky ligand), higher catalyst loading, and potentially higher reaction temperatures.[16]
Q5: My reaction is not reproducible. What are the likely causes?
A5: Lack of reproducibility can stem from several factors:
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Variable Reagent Quality: Ensure the purity and consistency of your starting materials, catalyst, ligand, and base from batch to batch.[9]
-
Inconsistent Inert Atmosphere: Variations in the efficiency of degassing or maintaining an inert atmosphere can significantly impact the reaction outcome.[3]
-
Water Content: The presence of even trace amounts of water can be detrimental, leading to side reactions like hydrodehalogenation and protodeboronation.[1][7] Always use anhydrous solvents.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective palladium precursors.[3] |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich ligands mitigate catalyst inhibition by the pyridine nitrogen.[1][3] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases facilitate transmetalation.[1][7][10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (e.g., 10:1) | Aprotic organic solvents with water are standard for Suzuki couplings.[1] |
| Temperature | 80-110 °C | Higher temperatures are often required for challenging heteroaryl bromides.[1][10] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard palladium sources for C-N coupling.[17][18] |
| Ligand | XPhos, RuPhos, or BrettPhos (2-5 mol%) | Bulky ligands are crucial for coupling with 2-halopyridines.[9][19] |
| Base | NaOtBu or KOtBu (1.2-2.0 equiv.) | Strong, non-nucleophilic bases are generally required.[12][18] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are preferred.[12] |
| Temperature | 80-110 °C | Typical temperature range for Buchwald-Hartwig aminations.[18] |
Table 3: Recommended Starting Conditions for Sonogashira Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-5 mol%) | A common and effective catalyst for Sonogashira reactions.[15] |
| Copper Co-catalyst | CuI (0.5-2 mol%) | Facilitates the formation of the copper acetylide intermediate.[15] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and often a co-solvent.[14][15] |
| Solvent | THF, DMF, or neat amine | The choice of solvent depends on the solubility of the substrates.[15] |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient for Sonogashira couplings.[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three to five times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Degassing: Seal the tube and remove it from the glovebox. If not using a glovebox, perform several vacuum/inert gas cycles.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low product yield.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [repository.kaust.edu.sa]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Boronic Acid Homocoupling in Reactions with 2-Bromo-6-isopropoxypyridine
Welcome to the technical support center for chemists and researchers. This resource is designed to provide targeted troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) for professionals encountering challenges with boronic acid homocoupling, specifically in Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-6-isopropoxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?
A1: Boronic acid homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct.[1] This unwanted reaction consumes your boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process. The electron-deficient nature of the pyridine ring in this compound can, in some cases, make the desired cross-coupling reaction slower, giving more opportunity for side reactions like homocoupling to occur.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two most common culprits for boronic acid homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen-Mediated Homocoupling: Trace amounts of oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then facilitate the homocoupling of two boronic acid molecules. It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[1]
-
Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) source such as Pd(OAc)₂ or PdCl₂(dppf), the precatalyst needs to be reduced in situ to the active Pd(0) form for the main Suzuki-Miyaura catalytic cycle to commence. One pathway for this reduction is through the homocoupling of two molecules of the boronic acid, which generates Pd(0) but at the expense of your starting material.[1]
Q3: How can I effectively remove oxygen from my reaction mixture to prevent homocoupling?
A3: Rigorous degassing of your solvents and the reaction vessel is the most critical step to minimize oxygen-mediated homocoupling.[1] Standard and effective methods include:
-
Sparging: Bubbling an inert gas, such as Argon or Nitrogen, through the solvent for a sustained period (e.g., 20-30 minutes) before adding the catalyst.[1]
-
Freeze-Pump-Thaw: For more stringent oxygen removal, this technique involves freezing the solvent, evacuating the headspace under high vacuum, and then allowing it to thaw. Repeating this cycle three times is highly effective at removing dissolved oxygen.[1]
Q4: Can my choice of palladium source influence the extent of homocoupling?
A4: Absolutely. Using a Pd(0) precatalyst, such as Pd₂(dba)₃, can be advantageous as it does not require an initial reduction step that can be mediated by boronic acid homocoupling.[1] If you are using a Pd(II) precatalyst, consider adding a mild reducing agent, like potassium formate, to facilitate the reduction to Pd(0) without promoting significant homocoupling.
Q5: How do my choices of ligand, base, and solvent affect homocoupling?
A5: These three components play a crucial role in the reaction's success and can significantly influence the amount of homocoupling.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended for challenging substrates like 2-substituted pyridines.[1] These ligands can accelerate the rate-determining oxidative addition step of the desired Suzuki cycle, allowing the cross-coupling to outcompete the homocoupling side reaction.[1]
-
Base: While a base is necessary for the transmetalation step, an overly strong or poorly soluble base can sometimes promote side reactions. Screening bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is often necessary to find the optimal conditions for your specific substrates.[1]
-
Solvent: The choice of solvent (e.g., dioxane, toluene, DMF) affects the solubility of all reagents and the activity of the catalyst. Anhydrous conditions are often preferred to prevent a competing side reaction known as protodeboronation (hydrolysis of the boronic acid), which also reduces the yield of the desired product.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Catalyst deactivation by the pyridine nitrogen. 2. Inefficient oxidative addition. 3. Instability of the boronic acid (protodeboronation). | 1. Switch to a more robust catalyst system, such as a pre-formed palladacycle or a catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Increase the reaction temperature in increments of 10-20 °C. 3. Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst without an efficient reduction pathway. 3. Slow transmetalation step. | 1. Ensure rigorous degassing of all solvents and the reaction vessel using sparging or freeze-pump-thaw cycles. 2. Switch to a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or add a mild reducing agent. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to optimize the transmetalation rate. |
| Complex Mixture of Byproducts | 1. Multiple side reactions occurring (homocoupling, protodeboronation, dehalogenation). 2. Reaction temperature is too high, leading to decomposition. | 1. Address each potential side reaction systematically (see above). 2. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. |
| Inconsistent Results | 1. Variable quality of reagents or solvents. 2. Inconsistent degassing or inert atmosphere technique. | 1. Use freshly purified reagents and anhydrous, degassed solvents. 2. Standardize the reaction setup procedure, ensuring a consistently inert atmosphere. |
Data Presentation: Effect of Reaction Parameters on Suzuki Couplings of 2-Bromopyridines
The following table summarizes general trends for key parameters based on studies of 2-bromopyridine systems. These should serve as a starting point for the optimization of your reaction with this compound.
| Parameter | Condition | Expected Outcome on Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw) | Decrease | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Decrease | Avoids the in situ reduction of Pd(II) which can proceed via homocoupling.[1] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Decrease | Accelerates the desired cross-coupling catalytic cycle, outcompeting homocoupling.[1] |
| Base | Weaker, soluble inorganic bases (e.g., K₃PO₄, K₂CO₃) | Generally Decreases | Harsher bases can sometimes promote side reactions. Optimal choice is substrate-dependent.[1] |
| Solvent | Anhydrous aprotic solvents (e.g., Dioxane, Toluene) | No direct effect, but minimizes protodeboronation | Prevents the hydrolysis of the boronic acid, a competing side reaction.[1] |
| Boronic Acid Form | Pinacol or MIDA boronate esters | Decrease | These esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[1] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump | Decrease | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1] |
Experimental Protocols
Below are detailed starting protocols for performing a Suzuki-Miyaura coupling reaction with a 2-bromopyridine derivative. Note: These are general procedures and may require optimization for your specific boronic acid.
Protocol 1: General Screening Protocol
This protocol is a good starting point for screening different catalysts, ligands, and bases.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the this compound, arylboronic acid, and base under an inert atmosphere (e.g., in a glovebox).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction flask.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Degassing: If not performed in a glovebox, seal the flask and thoroughly degas the mixture by sparging with argon or nitrogen for 20-30 minutes, or by performing three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Protocol for Challenging Couplings with a Pd(0) Source
This protocol is recommended when significant homocoupling is observed.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube with a screw cap
Procedure:
-
Reaction Setup: In a glovebox, add K₃PO₄, Pd₂(dba)₃, and XPhos to a Schlenk tube. Add the this compound and the arylboronic acid pinacol ester.
-
Solvent Addition: Add the degassed toluene.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place it in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing boronic acid homocoupling pathway.
Caption: Desired Suzuki-Miyaura cycle versus the competing homocoupling pathway.
Caption: Troubleshooting workflow for reducing boronic acid homocoupling.
References
Technical Support Center: Catalyst Deactivation Issues with 2-Halopyridines
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 2-halopyridines. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to overcome common obstacles and achieve reproducible, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions involving 2-halopyridines particularly challenging?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the transition metal center (commonly palladium) of the catalyst. This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This phenomenon is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[1]
Q2: What are the primary mechanisms of catalyst deactivation in these reactions?
A2: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can aggregate to form inactive species like palladium black, particularly at elevated temperatures or if the catalytic cycle is slow.[1][2][3]
-
Thermal Decomposition: High reaction temperatures required for less reactive 2-chloropyridines can lead to the decomposition of the catalyst.[3]
-
Ligand Degradation: Phosphine ligands, crucial for catalyst stability and activity, can be susceptible to oxidation by trace amounts of oxygen.[3]
Q3: How does the halide substituent on the 2-halopyridine affect the reaction?
A3: The reactivity of the C-X bond is crucial for the oxidative addition step. Generally, the reactivity follows the trend: C-I > C-Br > C-Cl.[1][4] 2-Chloropyridines are significantly less reactive due to the strong carbon-chlorine bond, often requiring more active catalyst systems, higher temperatures, and longer reaction times.[5]
Q4: What is the role of ligands in mitigating catalyst deactivation?
A4: Ligand choice is critical for success. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often effective.[1] These ligands can:
-
Sterically hinder the coordination of the pyridine nitrogen to the metal center.[1]
-
Increase the electron density on the metal, which promotes the desired catalytic steps and can weaken the metal-pyridine bond.[1]
Q5: How do the base and solvent influence catalyst deactivation?
A5: The base and solvent are crucial reaction parameters. The base activates the coupling partner (e.g., the boronic acid in Suzuki coupling) for transmetalation.[5] The choice of base can significantly impact reaction rate and side reactions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The solvent affects the solubility of reactants and the stability of the catalytic species. Anhydrous conditions are often necessary, as water can lead to side reactions like protodeboronation.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | * Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] * Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure efficient generation of the active catalytic species.[1] * Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | * Change the Halide: If possible, switch from a chloride to a bromide or iodide, as C-I and C-Br bonds are more reactive.[1] * Increase Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments, monitoring for decomposition.[1] |
| Poor Transmetalation | * Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄, as the choice can be critical for the transmetalation step.[1] |
| Impure Reagents/Solvents | * Purify Reagents: Ensure the purity of the 2-halopyridine and coupling partner. * Use Dry, Degassed Solvents: Thoroughly dry and degas solvents to remove water and oxygen, which can poison the catalyst and promote side reactions.[1][5] |
Issue 2: Formation of Significant Byproducts
| Side Product | Possible Cause & Troubleshooting Steps |
| Homocoupling | * Cause: The organometallic reagent couples with itself, often promoted by oxygen.[1] * Solution: Thoroughly degas the reaction mixture. Using a Pd(0) source or a pre-catalyst that rapidly forms the active species can also minimize this.[1] |
| Dehalogenation | * Cause: The halide on the pyridine is replaced by a hydrogen atom. * Solution: Optimize the ligand and base combination. Lowering the reaction temperature may also be beneficial as higher temperatures can favor this pathway.[1] |
| Protodeboronation (in Suzuki coupling) | * Cause: The boronic acid group is replaced by a hydrogen, often in the presence of aqueous bases.[5] * Solution: Use anhydrous conditions. Switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) can also mitigate this issue.[5] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Troubleshooting Steps |
| Slow Catalysis Leading to Agglomeration | * Cause: If the catalytic cycle is slow due to pyridine inhibition, the active Pd(0) species may have a longer lifetime in solution and be more prone to aggregation.[2] * Solution: Use a more active catalyst system (e.g., with a more electron-rich, bulky ligand) to accelerate the catalytic cycle. |
| High Reaction Temperature | * Cause: Excessive heat can cause the catalyst to decompose.[3] * Solution: Lower the reaction temperature and potentially extend the reaction time. |
| Low Ligand-to-Metal Ratio | * Cause: Insufficient ligand can leave the metal center coordinatively unsaturated and prone to aggregation.[2] * Solution: Ensure an adequate ligand-to-metal ratio, typically ranging from 1:1 to 2:1, depending on the specific ligand and catalyst system. |
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines
| Parameter | 2-Chloropyridine | 2-Bromopyridine | 2-Iodopyridine |
| Catalyst | Pd₂(dba)₃ / XPhos | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Catalyst Loading | 2-5 mol% | 1-3 mol% | 1-2 mol% |
| Ligand Loading | 4-10 mol% | 2-6 mol% | 4-8 mol% |
| Base | K₃PO₄, Cs₂CO₃ | K₂CO₃, K₃PO₄ | K₂CO₃ |
| Solvent | Toluene, Dioxane | Toluene, DMF | THF/H₂O |
| Temperature | 90-120 °C | 80-100 °C | 60-80 °C |
| Reaction Time | 12-24 h | 4-12 h | 2-8 h |
Note: These are general starting points. Optimization is often necessary for specific substrates.
Table 2: Troubleshooting Guide - Quantitative Parameter Adjustments
| Symptom | Parameter to Adjust | Recommended Change | Rationale |
| Low Conversion | Catalyst Loading | Increase in 1 mol% increments | To compensate for catalyst poisoning.[1] |
| Temperature | Increase in 10 °C increments | To improve the rate of oxidative addition, especially for chlorides.[1] | |
| Byproduct Formation | Temperature | Decrease by 10-20 °C | To reduce the rate of side reactions like dehalogenation.[1] |
| Base Equivalents | Screen different bases | The nature and strength of the base can influence selectivity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
-
Preparation: In a glovebox, prepare stock solutions of the desired palladium pre-catalysts and ligands in an appropriate anhydrous solvent (e.g., toluene).
-
Reaction Setup: In an array of reaction vials, add the 2-halopyridine substrate, the coupling partner (e.g., boronic acid), and the base.
-
Catalyst Addition: Add the pre-catalyst and ligand stock solutions to each vial to achieve the desired catalyst and ligand loading.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block. Stir at the desired temperature for a set amount of time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts. This allows for a direct comparison of the performance of different catalyst systems.
Protocol 2: Kinetic Monitoring of Catalyst Deactivation by ¹H NMR
-
Sample Preparation: In a glovebox, combine the 2-halopyridine, coupling partner, base, and an internal standard (e.g., 1,3,5-trimethoxybenzene) in an NMR tube. Add the deuterated solvent (e.g., toluene-d₈).
-
Initiation: Prepare a separate solution of the palladium pre-catalyst and ligand. Inject the catalyst solution into the NMR tube, cap it, and shake to mix.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Integrate the signals of the starting material, product, and internal standard over time. Plotting the concentration of the product versus time will reveal the reaction rate. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[1]
Protocol 3: General Procedure for Palladium Catalyst Regeneration
This is a general guide and may require optimization.
-
Catalyst Recovery: After the reaction, recover the spent catalyst (e.g., Pd/C) by filtration.
-
Washing: Wash the catalyst sequentially with deionized water and an organic solvent like methanol to remove residual reagents and products.[6]
-
Reduction Treatment: Create a slurry of the washed catalyst in a suitable solvent. Add a reducing agent, such as a formaldehyde solution, and stir for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 30 °C).[6]
-
Final Wash and Dry: Filter the regenerated catalyst, wash thoroughly with deionized water and then methanol to remove any remaining reducing agent and byproducts. Dry the catalyst under vacuum.
-
Activity Test: The activity of the regenerated catalyst should be tested in a small-scale reaction and compared to that of a fresh catalyst to determine the success of the regeneration process.
Visualizations
References
Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the work-up of reactions involving pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pyridine from a reaction mixture?
A1: The most common and effective methods for removing pyridine include:
-
Acidic Wash: Reacting the pyridine with a dilute acid to form a water-soluble pyridinium salt, which can then be removed through aqueous extraction.[1][2]
-
Copper Sulfate Wash: Using an aqueous solution of copper (II) sulfate to form a water-soluble copper-pyridine complex that is easily extracted.[1][2] This method is particularly useful for compounds that are sensitive to acidic conditions.[2]
-
Azeotropic Removal: Co-evaporating the pyridine with a solvent like toluene, heptane, or cyclohexane.[1][2][3] This forms a lower-boiling azeotrope, facilitating its removal under reduced pressure.[1][2]
-
Solid-Phase Scavenging: Employing solid-supported reagents like poly-vinylpyridine, which can be easily removed by filtration after the reaction.[1]
-
Chromatography: Utilizing column chromatography (normal or reverse-phase) to separate the desired compound from pyridine.[4]
Q2: My product is sensitive to acid. How can I remove pyridine without using a strong acid wash?
A2: For acid-sensitive compounds, several milder alternatives to strong acid washes are available:
-
Copper (II) Sulfate Wash: Washing the organic layer with a 10-15% aqueous solution of CuSO₄ is a highly effective method that avoids acidic conditions.[1][2] The formation of a deep blue or violet color in the aqueous layer indicates the presence of the copper-pyridine complex.[1]
-
Mild Acid Wash: A dilute solution of a weaker acid, such as 5-10% aqueous citric acid, can be used.[1]
-
Saturated Ammonium Chloride: An aqueous solution of ammonium chloride can also be used as a mildly acidic wash.[5]
Q3: I've performed an acidic wash, but I still see pyridine in my organic layer. What could be the issue?
A3: There are a few possibilities if pyridine persists after an acidic wash:
-
Incomplete Protonation: The acid wash may not have been sufficient to protonate all the pyridine. Repeating the wash one or two more times with fresh dilute acid solution is recommended.[1][2]
-
Insufficient Mixing: Ensure thorough mixing of the organic and aqueous layers during the extraction to facilitate the transfer of the pyridinium salt into the aqueous phase.
-
Pyridine as a Salt with the Product: In some cases, pyridine may form a salt with an acidic product, making it less available for protonation by the external acid.[1]
Q4: How can I remove pyridine when it was used as the reaction solvent?
A4: When pyridine is used as the solvent, the large excess must be removed in a two-step process:
-
Bulk Removal: The majority of the pyridine should first be removed by distillation or evaporation under reduced pressure.[2][6]
-
Trace Removal: The remaining traces of pyridine can then be removed by co-evaporation with a solvent like toluene or cyclohexane (azeotropic removal).[1][2] This process may need to be repeated multiple times for complete removal.[1][2] Following this, a standard aqueous work-up (e.g., acid or copper sulfate wash) can be performed.
Q5: My product is water-soluble, making standard extraction with an organic solvent difficult. How can I remove pyridine in this case?
A5: This is a more challenging scenario, but several strategies can be employed:
-
pH Adjustment and Extraction: Adjust the pH of the aqueous solution to be slightly basic (pH 8-9). This ensures the pyridine is in its free base form, which can then be extracted with an organic solvent like dichloromethane (DCM).[2][7]
-
Anion-Exchange Chromatography: If your desired product is an anion, anion-exchange chromatography can be an effective purification method. The anionic product will bind to the column, while the neutral pyridine is washed through.[2][7]
-
Azeotropic Distillation from Water: Pyridine forms a minimum boiling azeotrope with water (57% pyridine, 43% water, boiling at 92.6 °C).[2][8] Repeatedly reducing the volume of the aqueous solution by rotary evaporation can help remove the pyridine.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Persistent Emulsion During Extraction | - Vigorous shaking of the separatory funnel.- High concentration of pyridine or other reaction components. | - Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion.[2]- Instead of shaking vigorously, gently swirl or invert the separatory funnel.[2]- If the emulsion persists, filter the entire mixture through a pad of Celite.[10]- Evaporate the reaction solvent before the work-up and redissolve the residue in the extraction solvent.[10] |
| Formation of a Precipitate Between Layers | - Formation of an insoluble pyridinium salt.- Precipitation of the product or a byproduct at the interface. | - Attempt to dissolve the precipitate by adding more of the appropriate solvent (organic or aqueous).- If the precipitate is insoluble, it may be necessary to filter the entire mixture, separating the solid from the two liquid phases. |
| Product is a Pyridine Derivative | - The work-up procedure is removing the product along with the excess pyridine. | - Avoid acidic washes if the product itself is a basic pyridine derivative that will form a water-soluble salt.- Rely on chromatography or crystallization for purification. |
| Discoloration of Pyridine | - Presence of impurities or degradation products. | - Purify the pyridine by distillation, often after treating it with a drying agent like KOH or an oxidizing agent like KMnO₄.[8] |
| Unexpected Side Reactions | - Dichloromethane (DCM) can react with some pyridine derivatives at room temperature to form bispyridinium dichlorides.[11] | - If using DCM as a solvent with pyridine derivatives, be aware of this potential side reaction, which can lead to reduced yields and side products.[11] Consider using an alternative solvent if this is observed. |
Quantitative Data Summary
| Work-up Method | Reagent/Solvent | Typical Concentration/Ratio | Boiling Point of Azeotrope (°C) | Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[1] | N/A | Forms water-soluble pyridinium chloride.[1] |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[1] | N/A | Forms a water-soluble copper-pyridine complex.[1] A color change to deep blue or violet indicates complex formation.[1] |
| Azeotropic Removal | Toluene | 1:1 ratio with remaining pyridine[1] | Pyridine-Toluene: ~110.6 °C[2] | Toluene is an efficient solvent for this purpose.[1] |
| Azeotropic Removal | Water | 57% Pyridine / 43% Water[8] | 92.6 °C[2] | This is a minimum boiling azeotrope.[2][8] |
| Azeotropic Removal | Heptane | N/A | Lower boiling than pyridine[2] | An alternative to toluene.[2] |
Experimental Protocols
Protocol 1: Dilute Acid Wash for Pyridine Removal
This method is suitable for acid-stable organic compounds.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction Setup: Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of dilute aqueous HCl (e.g., 1-5%).[1] Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.[1][2]
-
Repeat (Optional): Repeat the acid wash one or two more times with fresh HCl solution to ensure complete removal of pyridine.[1]
-
Neutralization: To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Sulfate Wash for Pyridine Removal
This method is ideal for compounds that are sensitive to acidic conditions.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Extraction Setup: Transfer the organic solution to a separatory funnel.
-
Copper Sulfate Wash: Add an equal volume of a 10-15% aqueous solution of copper (II) sulfate.[1] Shake the funnel. A deep blue or violet color will develop in the aqueous layer as the copper-pyridine complex forms.[1]
-
Separation: Separate and remove the aqueous layer.
-
Repeat: Continue washing with fresh portions of the copper sulfate solution until the aqueous layer no longer shows a significant color change, retaining its original light blue color.[1]
-
Water Wash: Wash the organic layer with water to remove any residual copper sulfate.
-
Brine Wash: Perform a final wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Visualizations
Caption: Workflow for pyridine removal using a dilute acid wash.
Caption: Decision tree for selecting a suitable pyridine work-up procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - removal of pyridine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
Technical Support Center: Efficient Removal of Palladium Catalyst from 2-Bromo-6-isopropoxypyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the effective removal of palladium catalysts from reaction products involving 2-Bromo-6-isopropoxypyridine. Given the strong coordinating nature of the pyridine nitrogen, removing residual palladium to meet the stringent regulatory limits for active pharmaceutical ingredients (APIs) can be challenging.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound?
A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can strongly coordinate with the palladium catalyst, forming stable complexes that are often soluble in the reaction mixture.[1][2] This strong binding, or chelation, makes the removal of palladium species by simple filtration or standard purification methods inefficient.[1][2]
Q2: What are the regulatory limits for residual palladium in APIs?
A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) for a drug with a daily dose of 10 g.[1]
Q3: What are the most common methods for palladium catalyst removal?
A3: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal through filtration.[1]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities behind in the mother liquor.[1]
-
Chromatography: Using column chromatography to separate the desired product from the palladium catalyst.[1]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[1]
Q4: What are palladium scavengers and how do they function?
A4: Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium.[1] Thiol-based scavengers and trimercaptotriazine (TMT) are known to be particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds with the palladium. The resulting solid scavenger-palladium complex can then be easily removed by filtration.[1]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from this compound reaction products and provides actionable solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| High residual palladium in the final product after initial purification. | Strong chelation of palladium to the pyridine nitrogen.[1][2] | 1. Employ a High-Affinity Scavenger: Use scavengers specifically designed for palladium removal, such as thiol-functionalized silica or trimercaptotriazine (TMT).[1] 2. Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio (typically 3-5 equivalents), temperature, and treatment time.[1] 3. Combination of Methods: Consider a sequential treatment, for instance, an initial filtration through Celite®, followed by a scavenger treatment, and a final polishing step with activated carbon.[1] |
| Inefficient filtration of fine palladium particles. | 1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to effectively remove finely dispersed palladium particles.[1] 2. Proper Filter Setup: Ensure the use of a sintered glass funnel or a Büchner funnel with appropriate filter paper for efficient solid-liquid separation.[1] | |
| Palladium is present in a soluble form. | 1. Select the Right Scavenger: Different scavengers exhibit varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Screening various scavengers may be necessary to find the most effective one.[1] 2. Liquid-Liquid Extraction: In some instances, washing the organic layer with an aqueous solution containing a chelating agent can help in extracting soluble palladium salts.[1] | |
| Significant product loss during the purification process. | Non-specific adsorption of the product onto the purification medium, especially activated carbon.[2] | 1. Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product. 2. Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce product loss. 3. Adjust the Solvent: The choice of solvent can influence the binding of both palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption. |
| Inconsistent palladium removal from batch to batch. | Variability in the palladium species present at the end of the reaction. | 1. Standardize the Reaction Work-up: Maintain a consistent work-up procedure before the palladium removal step to minimize variations in the palladium species. 2. Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. |
Data Presentation: Comparison of Palladium Removal Methods
The following table summarizes quantitative data on the efficiency of various palladium scavengers from case studies involving nitrogen-containing pharmaceutical intermediates, which can serve as a guide for your experiments with this compound.
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference Compound Type |
| Thiol-functionalized Silica | 328 | 4 | 98.8% | 0.4 wt% scavenger, THF/anisole, recirculation | Negishi coupling product |
| Microporous Polystyrene-bound TMT (MP-TMT) | 330 | ~10-30 | >90% | 0.20 wt% scavenger, DMF, overnight | Suzuki cross-coupling product |
| TMT + Activated Charcoal | 2239 | 20 | 99.1% | 20 mol% TMT, 0.2 wt% activated charcoal, DCM, 20°C, 2h | Buchwald-Hartwig coupling product |
| Activated Charcoal | 300 | <1 | >99.7% | 0.2 wt% Darco KB-B, THF, 45°C, 18h, followed by crystallization | Pharmaceutical intermediate |
| Thiol-functionalized Silica | 600 | 15 | 97.5% | Continuous flow through 5 silica cartridges | α-arylation product |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[1]
-
Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.[1]
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite® pad is crucial for removing fine carbon particles.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the final palladium concentration in the product.
Mandatory Visualizations
Decision Tree for Selecting a Palladium Removal Method
Caption: Decision tree for selecting a suitable palladium removal method.
Experimental Workflow for Palladium Removal using a Solid-Supported Scavenger
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Validation & Comparative
Reactivity Face-Off: 2-Bromo-6-isopropoxypyridine vs. 2-Chloro-6-isopropoxypyridine in Synthetic Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of 2-bromo-6-isopropoxypyridine and 2-chloro-6-isopropoxypyridine in key organic transformations. This guide provides a data-driven analysis of their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr), to inform rational substrate selection in complex molecule synthesis.
The selection of appropriate starting materials is a critical decision in the design and execution of synthetic routes in the pharmaceutical and agrochemical industries. Halogenated pyridines are versatile building blocks, and understanding their relative reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide presents an objective comparison of the reactivity of this compound and 2-chloro-6-isopropoxypyridine, two key intermediates in organic synthesis.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The general trend for halide reactivity in this step is I > Br > Cl. This is attributed to the decreasing strength of the C-X bond down the halogen group, with the C-Br bond being weaker and more susceptible to cleavage than the C-Cl bond. Consequently, this compound is generally more reactive in these transformations, often necessitating milder reaction conditions and lower catalyst loadings.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed, with chlorides being more reactive than bromides. This is because the more electronegative chlorine atom can better stabilize the negative charge in the intermediate Meisenheimer complex formed during the reaction.
Comparative Performance in Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of this compound and 2-chloro-6-isopropoxypyridine in three pivotal palladium-catalyzed cross-coupling reactions. The data presented is based on representative examples from the literature for analogous systems to illustrate the general reactivity patterns.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. As anticipated, 2-bromopyridines generally exhibit higher reactivity compared to their chloro counterparts.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-alkoxypyridine (analogue) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2-Chloro-6-alkoxypyridine (analogue) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 |
Table 1: Illustrative comparison of reactivity in Suzuki-Miyaura coupling. Data is based on typical conditions for similar substrates and is for illustrative purposes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally the more reactive substrate.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 |
| 2-Chloropyridine derivative | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | 1,4-Dioxane | 80 | 0.4 | 94 |
Table 2: Illustrative comparison of reactivity in Buchwald-Hartwig amination. Note that the 2-chloro derivative example utilizes a highly active catalyst system to achieve a high yield in a short time.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The enhanced reactivity of the C-Br bond is also evident in this transformation.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine (analogue) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | High |
| Generic Aryl Chloride | Phenylacetylene | Specialized Pd/NHC catalyst | Cs₂CO₃ | Dioxane | 100 | 12 | Moderate to High |
Table 3: Illustrative comparison of reactivity in Sonogashira coupling. Couplings of aryl chlorides often require more specialized and robust catalyst systems.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the trend in reactivity is generally reversed, with chloro-substituted pyridines often being more reactive than their bromo counterparts. This is due to the higher electronegativity of chlorine, which better stabilizes the anionic Meisenheimer intermediate.
| Aryl Halide | Nucleophile | Solvent | Temp. (°C) | Time (h) | Product |
| 2-Bromo-4-chloropyridine | Sodium methoxide | Methanol | 65 | 2 | 2-Bromo-4-methoxypyridine |
| 2-Chloro-6-isopropoxypyridine | Amine | DMSO | 120 | 12 | 2-Amino-6-isopropoxypyridine |
Table 4: Illustrative comparison of reactivity in SNAr. The first entry demonstrates the selective substitution of a chloro group in the presence of a bromo group on the same pyridine ring, highlighting the higher reactivity of the chloride in SNAr.
Experimental Protocols
Detailed methodologies for the key reactions cited are provided below. These are generalized procedures and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the aryl halide (1.0 equiv) and the boronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is degassed with argon or nitrogen and then heated to the desired temperature (typically 80-100 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv) are combined. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is then added. The reaction mixture is heated to the specified temperature (typically 80-110 °C) with stirring. After completion (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv). The terminal alkyne (1.1-1.5 equiv) is then added, and the mixture is stirred under an inert atmosphere at room temperature or with heating. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A mixture of the aryl halide (1.0 equiv) and the nucleophile (e.g., an amine, 1.5-2.0 equiv) in a high-boiling polar aprotic solvent (e.g., DMSO or DMF) is heated to the desired temperature (typically 100-150 °C). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams illustrate a general experimental workflow and the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Conclusion
The choice between this compound and 2-chloro-6-isopropoxypyridine as a synthetic precursor is highly dependent on the desired chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, this compound is generally the more reactive substrate, often leading to higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, 2-chloro-6-isopropoxypyridine is typically more reactive due to the electronic stabilization provided by the more electronegative chlorine atom. A thorough understanding of these reactivity patterns is essential for the efficient and successful synthesis of complex molecular targets.
Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Bromo- vs. 2-Chloropyridines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of halide in heteroaromatic systems, such as pyridines, significantly impacts reaction efficiency and the selection of optimal conditions. This guide provides an objective comparison of the Suzuki coupling efficiency of 2-bromopyridines versus 2-chloropyridines, supported by experimental data and detailed protocols to aid in experimental design and catalyst selection.
The fundamental difference in reactivity between 2-bromo- and 2-chloropyridines in Suzuki-Miyaura coupling lies in the carbon-halogen bond strength. The C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium catalyst, which is a critical step in the catalytic cycle. Consequently, 2-chloropyridines are generally less reactive than their 2-bromopyridine counterparts.[1][2] This lower reactivity necessitates the use of more sophisticated and highly active catalytic systems to achieve comparable yields.[1]
Comparative Performance Data
The following table summarizes representative experimental data for the Suzuki coupling of 2-bromo- and 2-chloropyridines with phenylboronic acid. It is important to note that the data is compiled from different studies, and direct comparison of yields should be interpreted with caution as the reaction conditions are not identical. The data serves to illustrate the types of catalytic systems and conditions typically required for each substrate class.
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | 81 | |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | [1] |
| 2-Chloropyridine | Pd(OAc)₂ / XPhos | K₃PO₄ | t-Amyl alcohol | 110 | 2 | 98 | [1] |
| 2-Chloropyridine | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 | 0.5 | 91 |
Experimental Protocols
Detailed methodologies for representative Suzuki coupling reactions of 2-bromo- and 2-chloropyridines are provided below. These protocols serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol is a general procedure for the Suzuki coupling of a 2-bromopyridine using a standard palladium catalyst.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
This protocol employs a more active catalyst system necessary for the coupling of the less reactive 2-chloropyridine.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas
-
Standard oven-dried glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 2-chloropyridine and phenylboronic acid to the tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 18 hours.
-
Monitor the reaction progress by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura cross-coupling reaction and a decision-making workflow for catalyst selection based on the pyridine halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision workflow for catalyst selection in Suzuki coupling of 2-halopyridines.
References
A Comparative Guide to Alternatives for 2-Bromo-6-isopropoxypyridine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, 2-bromo-6-isopropoxypyridine serves as a valuable building block. However, the exploration of alternative pyridine-based coupling partners is crucial for optimizing reaction conditions, improving yields, and potentially reducing costs. This guide provides an objective comparison of viable alternatives to this compound for various cross-coupling reactions, supported by experimental data and detailed protocols.
The primary alternatives to this compound can be categorized based on the nature of the leaving group at the 2-position of the pyridine ring. These include other halopyridines (e.g., chloro- and iodo- derivatives) and pyridines with sulfonate or sulfonyl fluoride leaving groups. The choice of alternative often depends on the specific cross-coupling reaction being performed, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
Alternative Leaving Groups at the 2-Position of 6-Isopropoxypyridine
| Leaving Group | Structure | Key Advantages | Common Cross-Coupling Reactions |
| Chloro | Cl | Lower cost, often more readily available.[1] | Suzuki-Miyaura[1][2], Buchwald-Hartwig |
| Iodo | I | Higher reactivity, allowing for milder reaction conditions. | Suzuki-Miyaura[3], Sonogashira |
| Tosyl (OTs) | OSO₂C₇H₇ | Good reactivity, can be prepared from the corresponding hydroxypyridine. | Buchwald-Hartwig[4] |
| Sulfonyl Fluoride (SO₂F) | SO₂F | Can be a competent reaction partner in Suzuki-Miyaura couplings.[5] | Suzuki-Miyaura[5] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[6] The reactivity of the pyridine electrophile is a critical parameter. While this compound is commonly used, its chloro- and iodo- analogs, as well as sulfonyl fluoride derivatives, present viable alternatives.
Comparative Data for Suzuki-Miyaura Coupling
| Pyridine Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-6-alkylpyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | MW | 70 |
| 2-Iodopyridine | Arylboronate | Pd₂(dba)₃ / Phosphine or Phosphite ligand | KF | Dioxane | 110 | Good to Excellent |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ | - | - | 65-100 | 5-89 |
Data synthesized from multiple sources.[1][3][5][7]
Discussion:
Generally, the reactivity trend for halopyridines in Suzuki-Miyaura coupling is I > Br > Cl.[8] 2-Iodopyridines often react under milder conditions, which can be advantageous for sensitive substrates.[3] Conversely, 2-chloropyridines are less reactive and may necessitate more robust catalytic systems, such as those employing sterically hindered phosphine ligands, to achieve high yields.[1] Pyridine-2-sulfonyl fluorides have emerged as effective partners, offering an alternative to traditional halide-based electrophiles.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol is a general representation based on literature procedures.[1][9]
Materials:
-
2-Chloro-6-isopropoxypyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Ad₂PⁿBu, 1.5-10 mol%)
-
Base (e.g., K₂CO₃, LiOᵗBu, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the 2-chloro-6-isopropoxypyridine, arylboronic acid/ester, and base.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst and phosphine ligand.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Reaction Products of 2-Bromo-6-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical products derived from reactions involving 2-bromo-6-isopropoxypyridine. It is intended to assist researchers in selecting optimal synthetic routes by comparing product yields, reaction conditions, and potential alternative methodologies. The data presented is a synthesis of reported findings for similar 2-bromopyridine derivatives and serves as a predictive guide for reactions with the isopropoxy-substituted analogue.
Introduction to the Reactivity of this compound
This compound is a versatile heterocyclic building block in organic synthesis. The presence of the bromine atom at the 2-position facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The isopropoxy group at the 6-position influences the electronic properties of the pyridine ring and can impact reaction kinetics and product stability. This guide focuses on the characterization and comparison of products obtained from the most common synthetic transformations of this substrate.
Key Reaction Pathways and Product Characterization
The primary reactions of this compound involve the substitution of the bromine atom. The most prevalent and synthetically useful of these are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
Table 1: Comparison of Common Cross-Coupling Reactions of 2-Bromopyridine Analogues
| Reaction Type | Typical Reagents | Product Class | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | 2-Aryl-6-isopropoxypyridines | 70-95 | Mild reaction conditions, high functional group tolerance, commercially available reagents.[1][2] | Potential for side reactions, catalyst poisoning by nitrogen-containing substrates.[3] |
| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu) | 2-Amino-6-isopropoxypyridines | 60-90 | Wide range of applicable amines, including volatile ones.[4][5] | Requires inert atmosphere, sensitive to air and moisture.[4] |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N) | 2-Alkynyl-6-isopropoxypyridines | 72-96[6] | Direct formation of C(sp²)-C(sp) bonds, mild conditions.[7][8] | Requires a copper co-catalyst which can lead to homocoupling of the alkyne. |
| Stille Coupling | Organostannanes (e.g., R-SnBu₃), Pd catalyst (e.g., Pd(PPh₃)₄) | 2-Alkyl/Aryl/Vinyl-6-isopropoxypyridines | 70-90 | Wide variety of transferable groups, tolerant of many functional groups.[9][10][11] | Toxicity of organotin reagents and byproducts.[11][12] |
Experimental Protocols for Key Reactions
Detailed methodologies for the primary reaction types are provided below. These protocols are based on established procedures for similar 2-bromopyridine substrates and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of a 2-bromopyridine derivative with an arylboronic acid.[13]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.
-
Add a 4:1 mixture of dioxane and water to the flask.
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a 2-bromopyridine.[14]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the amine, and NaOtBu.
-
In a separate vial, mix Pd₂(dba)₃ and XPhos.
-
Add the catalyst/ligand mixture to the Schlenk tube.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Alternative Synthetic Routes
For certain product classes, alternative synthetic strategies that do not start from this compound may offer advantages in terms of atom economy, cost, or avoidance of toxic reagents.
Table 2: Comparison of an Alternative Synthesis for 2-Amino-6-substituted Pyridines
| Method | Starting Materials | Reagents | Product | Advantages | Disadvantages |
| Buchwald-Hartwig | This compound, Amine | Pd catalyst, ligand, base | 2-Amino-6-isopropoxypyridine | High yield, broad scope. | Use of expensive catalysts and ligands. |
| Chichibabin Reaction | 2-Isopropoxypyridine | Sodium amide (NaNH₂) in liquid ammonia | 2-Amino-6-isopropoxypyridine | Inexpensive reagents. | Harsh reaction conditions, often low yields, formation of isomers.[15] |
| Multicomponent Synthesis | Enaminone, Malononitrile, Primary amine | None (solvent-free) or mild heating | Substituted 2-aminopyridines | Simple, fast, cleaner method.[16] | Limited to specific substitution patterns. |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling reaction and a typical experimental workflow for product purification.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Aryl-6-Isopropoxypyridines
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of 2-aryl-6-isopropoxypyridines. Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable method for specific analytical needs.
Introduction to Purity Analysis of 2-Aryl-6-Isopropoxypyridines
2-Aryl-6-isopropoxypyridines are a class of substituted pyridines with significant interest in medicinal chemistry. Their synthesis, often involving cross-coupling reactions like the Suzuki-Miyaura coupling, can introduce various impurities. These impurities may include unreacted starting materials, by-products from side reactions, residual catalysts, and solvents. Rigorous analytical testing is therefore essential to ensure the identity, purity, and safety of these compounds.
Comparison of Key Analytical Techniques
The choice of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity and accuracy, and the intended application.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Intrinsic quantitative nature where the signal intensity is directly proportional to the number of nuclei. |
| Applicability | Broadly applicable to soluble, non-volatile, and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Applicable to any soluble compound with NMR-active nuclei. Provides structural confirmation. |
| Sensitivity | High sensitivity, especially with UV or MS detectors (ppm to ppb levels). | Very high sensitivity, particularly with mass spectrometric detection (ppb to ppt levels). | Generally lower sensitivity (~0.1% for routine analysis), but excellent for quantification of major components and impurities. |
| Quantification | Relative quantification based on peak area percentage or external/internal standards. | Quantification using internal or external standards. | Absolute quantification against a certified internal standard. Does not require a reference standard of the analyte.[1] |
| Throughput | High, with typical run times of 10-30 minutes per sample.[2] | High, especially for volatile compounds, with run times often in the range of minutes.[2] | Lower, as qNMR experiments require longer relaxation delays for accurate quantification. |
| Sample Consumption | Low (micrograms). | Very low (micrograms to nanograms). | Higher (milligrams). |
| Destructive? | Yes | Yes | No, the sample can be recovered. |
Potential Impurities in the Synthesis of 2-Aryl-6-Isopropoxypyridines
The Suzuki-Miyaura coupling is a common method for synthesizing 2-arylpyridines. Potential impurities arising from this reaction include:
-
Homo-coupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Dehalogenated starting material: The aryl halide is reduced instead of undergoing coupling.
-
Protonated boronic acid: The boronic acid is hydrolyzed back to the corresponding arene.
-
Residual catalyst: Palladium catalysts and ligands.
-
Boron-containing impurities: Such as bis(pinacolato)diboron (B2Pin2) and tetrahydroxydiboron, which can be mutagenic.[3][4]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity analysis of 2-aryl-6-isopropoxypyridines. It effectively separates the main compound from polar and non-polar impurities.
Instrumentation: A standard HPLC system equipped with a UV detector (or a photodiode array detector for more comprehensive analysis), an autosampler, and a column oven.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-aryl-6-isopropoxypyridine sample.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting residual solvents and certain by-products from the synthesis. The high selectivity of the mass spectrometer allows for confident peak identification.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| MS Scan Range | m/z 40-550 |
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute as necessary to be within the linear range of the instrument.
Data Analysis: Identify the main component and impurities based on their retention times and mass spectra (by comparison with spectral libraries like NIST). Purity can be estimated by peak area percentage, although response factors can vary significantly. For accurate quantification of specific impurities, such as boron-containing reagents, a dedicated method with an appropriate internal standard is recommended.[3][4]
Quantitative NMR (qNMR) Spectroscopy
Application Note: qNMR is a primary analytical method that provides a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[1] It also provides structural confirmation of the main component and allows for the identification and quantification of impurities.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
| Parameter | Value |
| Solvent | Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) |
| Internal Standard | Maleic acid or 1,4-Dinitrobenzene (certified reference material) |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | At least 5 times the longest T1 of the signals of interest (typically > 30 s) |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16) |
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2-aryl-6-isopropoxypyridine sample into an NMR tube.
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.75 mL).
-
Ensure complete dissolution by vortexing or gentle sonication.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Conclusion and Recommendations
For the comprehensive purity assessment of 2-aryl-6-isopropoxypyridines, an orthogonal approach utilizing multiple analytical techniques is recommended.
-
HPLC is the workhorse for routine purity analysis, providing high throughput and excellent sensitivity for a wide range of potential impurities.
-
GC-MS is invaluable for the identification and quantification of volatile impurities, such as residual solvents and certain low molecular weight by-products, which may not be readily detected by HPLC.
-
qNMR serves as a primary method for the accurate determination of the absolute purity of the main component and can be used to qualify reference standards. It also provides unambiguous structural confirmation.
By combining the strengths of these techniques, researchers and drug development professionals can gain a thorough understanding of the purity profile of 2-aryl-6-isopropoxypyridines, ensuring the quality and consistency of these important chemical entities.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Selective quantitation of B2Pin2 and B2(OH)4 in active pharmaceutical ingredients by gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bromopyridines and Iodopyridines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the strategic functionalization of heterocyclic scaffolds, halopyridines are indispensable building blocks, particularly for transition-metal-catalyzed cross-coupling reactions. The choice between a bromopyridine and an iodopyridine can significantly impact reaction efficiency, selectivity, cost, and overall synthetic strategy. While iodopyridines are generally more reactive, this guide presents a detailed comparison, highlighting the distinct advantages of bromopyridines in terms of stability, cost-effectiveness, and synthetic versatility, supported by comparative data and experimental protocols.
Core Comparison: Reactivity vs. Practicality
The fundamental difference between iodopyridines and bromopyridines lies in the carbon-halogen (C-X) bond strength. The weaker C-I bond leads to faster rates of oxidative addition in palladium-catalyzed coupling cycles, the typical rate-determining step. This gives iodopyridines a distinct reactivity advantage.[1][2] The general order of reactivity is I > Br > Cl > F.[1]
However, this higher reactivity is not always advantageous. Bromopyridines offer a more balanced profile, providing sufficient reactivity for most transformations while excelling in areas of stability, cost, and selective functionalization in polyhalogenated systems.
Key Advantages of Bromopyridines:
-
Enhanced Stability: Bromopyridines are generally more stable and less sensitive to light and air compared to their iodo-counterparts, which can discolor or degrade upon storage.[3] This robustness simplifies handling and storage, particularly for large-scale applications.
-
Cost-Effectiveness: Bromo-reagents are typically more economical than iodo-reagents.[2] For process development and large-scale synthesis, the lower cost of bromopyridines can be a significant factor.
-
Selective Reactivity: The moderate reactivity of the C-Br bond is a powerful tool in sequential cross-coupling strategies. In di- or polyhalogenated pyridines containing both bromine and iodine, the C-I bond can be functionalized selectively under mild conditions, leaving the C-Br bond intact for subsequent transformations.[3][4][5][6]
Performance in Key Cross-Coupling Reactions
The selection of the halide is critical for optimizing common C-C and C-N bond-forming reactions. While iodopyridines often provide higher yields in shorter reaction times, bromopyridines are highly effective substrates, frequently requiring only minor adjustments to catalyst systems or reaction conditions to achieve excellent results.[1][7]
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The data below represents typical outcomes for the selective coupling at the C-4 position of a dihalopyridine, illustrating the utility of differential reactivity.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 2-Bromo-4-iodopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | High selectivity for coupling at the C-4 (iodo) position is observed.[8] |
| 2,4-Dibromopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 70-85 | Often yields a mixture of mono- and di-substituted products, complicating purification.[4] |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 10-16 | 80-90 | Less reactive than 2- or 4-bromopyridine, may require a more active catalyst system.[7] |
For the synthesis of arylamines, the Buchwald-Hartwig reaction is essential. The choice of halide impacts the conditions required for efficient C-N bond formation.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 2-Bromo-4-iodopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | Excellent regioselectivity for amination at the C-4 position.[4][8] |
| 2,4-Dibromopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 90-120 | 12-24 | 75-90 | Can lead to mixtures of mono- and di-aminated products.[4] |
| 6-Bromopyridin-3-amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 | ~85 | The amino group can influence reactivity and may require specific ligand selection.[9] |
The Sonogashira coupling provides a powerful method for introducing alkyne functionalities. The high reactivity of the C-I bond is pronounced in this transformation.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 2-Bromo-4-iodopyridine | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 25-60 | 4-8 | 85-95 | Highly selective coupling at the C-4 position occurs readily, even at room temperature.[10][11] |
| 2,4-Dibromopyridine | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 60-80 | 10-20 | 70-85 | Less selective and requires higher temperatures, increasing the risk of side reactions like alkyne homocoupling.[4] |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 | Demonstrates the viability of bromopyridines, though conditions can be more forcing.[12][13] |
Visualizations
Logical Workflow: Halopyridine Selection
The choice between a bromopyridine and an iodopyridine is dictated by the specific goals of the synthesis.
Caption: Decision workflow for selecting between bromo- and iodopyridines.
Generalized Cross-Coupling Catalytic Cycle
All palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, shown here for a Suzuki-Miyaura reaction. The initial oxidative addition step is typically rate-limiting and is faster for iodopyridines.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are representative, generalized procedures for key cross-coupling reactions. Researchers should optimize conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the selective coupling of a dihalopyridine.
-
Reaction Setup: To an oven-dried reaction vessel, add the halopyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically a 9:1 to 4:1 mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst [e.g., Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor and ligand like Pd(OAc)₂/SPhos (1-2 mol%)] under a positive pressure of inert gas.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[4]
General Procedure for Buchwald-Hartwig Amination
This protocol requires strict anaerobic and anhydrous conditions.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the halopyridine (1.0 equiv.), the palladium pre-catalyst [e.g., Pd₂(dba)₃ (1-2 mol%)], the phosphine ligand [e.g., Xantphos or BINAP (2-4 mol%)], and a strong, non-nucleophilic base [e.g., NaOtBu or Cs₂CO₃ (1.5-2.0 equiv.)] to an oven-dried Schlenk tube or reaction vial.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base was used). Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.[8][14][15]
General Procedure for Sonogashira Coupling
This procedure can often be run at milder temperatures, especially with iodopyridines.
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the halopyridine (1.0 equiv.), the palladium catalyst [e.g., PdCl₂(PPh₃)₂ (2-3 mol%)], and the copper(I) co-catalyst [CuI (3-5 mol%)].
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to 80 °C). The high reactivity of iodides often allows for room temperature conditions.[11] Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[4][16]
Conclusion
While iodopyridines offer superior reactivity for rapid, high-yield transformations, bromopyridines present a compelling combination of advantages for the synthetic chemist. Their enhanced stability, lower cost, and moderate reactivity make them ideal for large-scale synthesis and for intricate synthetic routes that demand selective, sequential functionalization. The choice of halide is therefore a strategic decision, and for many applications, the balanced and practical profile of bromopyridines makes them the superior choice.
References
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Halopyridines in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of pharmaceuticals and functional materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging carbon-carbon and carbon-heteroatom bonds. 2-Halopyridines are common building blocks in these transformations, yet their reactivity is profoundly influenced by the nature of the halogen substituent. This guide provides an objective comparison of the reactivity trends of 2-fluoro-, 2-chloro-, 2-bromo-, and 2-iodopyridines in key palladium-catalyzed reactions, supported by experimental data and detailed protocols to aid in synthetic design and optimization.
General Reactivity Trends
The reactivity of 2-halopyridines in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is a direct consequence of the bond dissociation energies (BDEs), where a weaker C-X bond facilitates the rate-determining oxidative addition step in the catalytic cycle.
General Reactivity Order: I > Br > Cl > F
This trend dictates that 2-iodopyridine is the most reactive, often undergoing coupling at lower temperatures and with shorter reaction times. Conversely, 2-fluoropyridine is typically the least reactive and often requires specialized, highly active catalyst systems or harsh reaction conditions to achieve comparable yields.
Comparative Performance in Key Palladium-Catalyzed Reactions
The following sections provide a comparative overview of the reactivity of 2-halopyridines in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. It is important to note that a direct side-by-side comparison of all four halogens under identical conditions is not always available in the literature. In such cases, reactivity trends are inferred from a combination of available data and the established principles of cross-coupling chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between a halide and an organoboron compound. The reactivity of 2-halopyridines in this reaction follows the general trend, with 2-iodopyridine showing the highest reactivity.
| 2-Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~95 | Inferred |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Na₂CO₃ | DME/H₂O | 90 | 12 | 85-95 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~80 | [2] |
| 2-Fluoropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Dioxane | 120 | 24 | Low to moderate | Inferred |
Note: Yields are approximate and can vary significantly based on the specific substrates, catalyst, and conditions used. Data for 2-iodopyridine and 2-fluoropyridine are inferred based on general reactivity trends due to a lack of direct comparative studies under these specific conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The reactivity of 2-halopyridines is again dependent on the C-X bond strength, with more reactive halides allowing for milder reaction conditions.
| 2-Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Morpholine | Pd₂(dba)₃/Xantphos (2 mol%) | NaOtBu | Dioxane | 80 | 4 | ~90 | [3] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/dppp (2 mol%) | NaOtBu | Toluene | 80 | 12 | 98 | [4] |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃/RuPhos (2 mol%) | NaOtBu | Dioxane | 110 | 18 | ~85 | [5] |
| 2-Fluoropyridine | Morpholine | Pd(OAc)₂/BrettPhos (5 mol%) | LiHMDS | Toluene | 120 | 24 | Low | Inferred |
Note: Data for 2-iodopyridine and 2-fluoropyridine are inferred based on general reactivity trends and data from related substrates.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a halide and a terminal alkyne. The high reactivity of 2-iodopyridine allows for coupling at or near room temperature.
| 2-Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI (2/4 mol%) | Et₃N | THF/DMF | 25-50 | 4 | 89 | [3][6] |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄/CuI (5/10 mol%) | Et₃N | DMF | 100 | 3 | ~90 | [7] |
| 2-Chloropyridine | Phenylacetylene | Pd(OAc)₂/SPhos/CuI (2/4/4 mol%) | Cs₂CO₃ | Dioxane | 110 | 16 | ~70 | Inferred |
| 2-Fluoropyridine | Phenylacetylene | - | - | - | - | - | Very Low/No Reaction | Inferred |
Note: Data for 2-chloropyridine and 2-fluoropyridine are inferred based on general reactivity principles.
Heck Reaction
The Heck reaction forms a C-C bond between a halide and an alkene. The reactivity trend remains consistent, with 2-bromopyridines being common substrates.
| 2-Halopyridine | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Styrene | Pd(OAc)₂ (2 mol%) | Et₃N | DMF | 80 | 4 | >90 | Inferred |
| 2-Bromopyridine | Styrene | Pd(OAc)₂ (3 mol%) | Et₃N | DMF | 100 | 24 | ~85 | [8] |
| 2-Chloropyridine | Styrene | Pd(OAc)₂/PCy₃ (2/4 mol%) | K₂CO₃ | DMA | 120 | 24 | Moderate | [5] |
| 2-Fluoropyridine | Styrene | - | - | - | - | - | Very Low/No Reaction | Inferred |
Note: Data for 2-iodopyridine, 2-chloropyridine, and 2-fluoropyridine are inferred based on general reactivity patterns.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group can be achieved via palladium-catalyzed cyanation. This reaction is often challenging due to catalyst inhibition by the cyanide source.
| 2-Halopyridine | Cyanide Source | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.5 mol%) | DMF | 130 | <12 | >90 | [8] |
| 2-Bromopyridine | K₄[Fe(CN)₆] | P–O bidentate Pd complex | DMF | 130 | 12-17 | 78 | [8] |
| 2-Chloropyridine | K₄[Fe(CN)₆] | P–O bidentate Pd complex | DMF | 130 | 12-17 | Traces | [8] |
| 2-Fluoropyridine | Zn(CN)₂ | Pd₂(dba)₃/XPhos (2/4 mol%) | DMA | 120 | 24 | Very Low/No Reaction | Inferred |
Note: Data for 2-fluoropyridine is inferred.
Experimental Protocols
The following are generalized protocols for the key palladium-catalyzed reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine
To a dry Schlenk flask, 2-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base such as Na₂CO₃ (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is then added via syringe. The reaction mixture is heated to 80-120 °C with vigorous stirring and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridine
In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., a G3 or G4 palladacycle, 2 mol%), and a bulky, electron-rich phosphine ligand (e.g., RuPhos, 4 mol%). Anhydrous, degassed solvent such as toluene or 1,4-dioxane is added. The vessel is sealed and heated to 80-110 °C. The reaction progress is monitored by an appropriate analytical technique. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic phase is dried, concentrated, and the product is purified by chromatography.[5]
General Procedure for Sonogashira Coupling of 2-Iodopyridine
To a dry Schlenk flask under an inert atmosphere are added 2-iodopyridine (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst like CuI (4 mol%). A degassed solvent mixture of THF and an amine base (e.g., triethylamine) is added. The terminal alkyne (1.1 equiv) is then added dropwise. The reaction is typically stirred at room temperature to 50 °C and monitored for completion. Once the starting material is consumed, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[3][6]
General Procedure for Heck Reaction of 2-Bromopyridine
A dry Schlenk tube is charged with 2-bromopyridine (1.0 equiv), the alkene (e.g., styrene, 1.5 equiv), a palladium source such as Pd(OAc)₂ (3 mol%), a phosphine ligand if necessary (e.g., P(o-tol)₃, 6 mol%), and a base like triethylamine (2.0 equiv). Anhydrous, degassed DMF is added as the solvent. The tube is sealed and heated to 100-120 °C. After monitoring to completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product purified via column chromatography.[8]
Visualizing the Catalytic Cycle and Reactivity Trends
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
The Strategic Choice in Pyridine Functionalization: A Cost-Benefit Analysis of 2-Bromopyridine vs. 2-Chloropyridine
In the realm of pharmaceutical and materials science research, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and overall success of a synthetic campaign. Among the most versatile building blocks, 2-halopyridines serve as essential precursors for the introduction of the pyridyl moiety, a common scaffold in biologically active compounds. This guide provides a comprehensive cost-benefit analysis of two of the most frequently utilized starting materials: 2-bromopyridine and 2-chloropyridine. By examining their relative reactivity in key cross-coupling reactions and considering their market costs, we aim to equip researchers, scientists, and drug development professionals with the data necessary to make informed strategic decisions.
Executive Summary
The choice between 2-bromopyridine and 2-chloropyridine is not merely a matter of substituting one halogen for another. It represents a trade-off between reactivity and cost. In general, 2-bromopyridine is the more reactive coupling partner in palladium-catalyzed cross-coupling reactions, often affording higher yields under milder conditions. However, this enhanced reactivity comes at a significantly higher purchase price. Conversely, 2-chloropyridine is a more economical starting material, but its lower reactivity can necessitate more forceful reaction conditions, higher catalyst loadings, or more sophisticated and expensive catalyst systems to achieve comparable results. For nucleophilic aromatic substitution (SNAr) reactions, the trend is reversed, with 2-chloropyridine generally exhibiting higher reactivity.
Cost Analysis
A direct comparison of bulk pricing from major chemical suppliers reveals a consistent trend: 2-bromopyridine is substantially more expensive than 2-chloropyridine. The price differential can range from two-fold to over five-fold, depending on the supplier and the quantity purchased.
| Compound | Supplier A (Price per 100g) | Supplier B (Price per 100g) | Supplier C (Price per 100g) |
| 2-Bromopyridine | ~$63 | ~$76 | ~$25 (Apollo Scientific)[1] |
| 2-Chloropyridine | ~$50[2] | ~$22 (Tokyo Chemical Industry) | ~$76 (Apollo Scientific)[3] |
Note: Prices are approximate and subject to change based on vendor, purity, and market fluctuations.
Reactivity and Performance Comparison
The primary factor influencing the choice between these two halopyridines is their performance in the desired chemical transformation. The carbon-halogen bond strength is a key determinant of reactivity in many common reactions, with the C-Br bond being weaker and therefore more susceptible to oxidative addition in palladium-catalyzed cycles than the C-Cl bond.
Palladium-Catalyzed Cross-Coupling Reactions
In widely used C-C and C-N bond-forming reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the reactivity trend is consistently I > Br > Cl > F.[4][5] This means that 2-bromopyridine will generally react faster and under milder conditions than 2-chloropyridine.[6][7]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. As expected, 2-bromopyridine demonstrates superior reactivity compared to its chloro-analogue. While reactions with 2-chloropyridine are feasible, they often require more specialized and expensive ligands, higher temperatures, and longer reaction times to achieve high yields.[8][9]
| Starting Material | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ / PPh₃ | 80-100 | 12-18 | ~85-95 | [10][11] |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | 100 | 18 | ~80-90 | [8] |
Buchwald-Hartwig Amination:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination for the formation of C-N bonds generally proceeds more readily with 2-bromopyridine.[4] The coupling of 2-chloropyridines often necessitates the use of more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step.[12]
| Starting Material | Amine | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | 100 | 8 | ~92 | [10] |
| 2-Chloropyridine | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | 80-120 | 12-24 | ~80-95 | [13] |
Sonogashira Coupling:
The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, also favors the more reactive C-Br bond.[4] While 2-chloropyridines can be used, they often require higher catalyst loadings and more forcing conditions.
| Starting Material | Alkyne | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 60 | 6 | ~88 | [10] |
| 2-Chloropyridine | Propargyl alcohol | [PdCl(C₃H₅)]₂ / tetraphosphine | Room Temp | 24 | 97 |
Note: The yields presented are representative and can vary significantly based on the specific substrates, catalyst system, and reaction parameters employed.
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity trend in nucleophilic aromatic substitution (SNAr) is often reversed. The more electronegative chlorine atom in 2-chloropyridine can better stabilize the negative charge in the Meisenheimer complex intermediate, making it more susceptible to nucleophilic attack than 2-bromopyridine.[4]
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of both 2-bromopyridine and 2-chloropyridine.
Suzuki-Miyaura Coupling of 2-Bromopyridine
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10][11]
Suzuki-Miyaura Coupling of 2-Chloropyridine
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 5 mL)
-
Water (degassed, 1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Visualization of Experimental Workflow and Decision-Making Logic
The following diagrams illustrate the general experimental workflow for a palladium-catalyzed cross-coupling reaction and a logical decision-making process for selecting between 2-bromopyridine and 2-chloropyridine.
References
- 1. 109-04-6 Cas No. | 2-Bromopyridine | Apollo [store.apolloscientific.co.uk]
- 2. 2-Chloropyridine 99 109-09-1 [sigmaaldrich.com]
- 3. 109-09-1 Cas No. | 2-Chloropyridine | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Validating the Structure of Novel Compounds Synthesized from 2-Bromo-6-isopropoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. 2-Bromo-6-isopropoxypyridine serves as a versatile building block for the synthesis of novel 2,6-disubstituted pyridine derivatives, which are prevalent in a wide array of biologically active compounds. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, for the synthesis of novel compounds starting from this compound. Furthermore, it outlines alternative synthetic strategies and details the key experimental protocols for synthesis and structural validation.
Comparative Performance of Synthetic Routes
The synthesis of novel 2-aryl-6-isopropoxypyridines and 2-amino-6-isopropoxypyridines can be efficiently achieved through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively. The choice of catalytic system is crucial for achieving high yields and purity. Below is a comparative summary of typical reaction conditions and yields for these transformations, based on analogous reactions with structurally similar 2-bromopyridines.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/Water | 80 | 0.5-1 | 85-95[1] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~90 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 18 | 82[2] |
| 4-Anisylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | 110 | 18 | 74[2] |
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ / DPPF | NaOt-Bu | Toluene | 80 | 2-4 | 90-98[3] |
| Volatile Primary Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 1-2 | 55-98[4] |
| Volatile Secondary Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 1-2 | 70-98[4] |
| Various Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 16 | 75-95 |
Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions are highly efficient, other methods for the synthesis of 2,6-disubstituted pyridines exist. These can be valuable when specific substitution patterns are desired that are not easily accessible through cross-coupling.
One notable alternative is the construction of the pyridine ring from acyclic precursors. For instance, the condensation of β-amino alcohols with acetylene dicarboxylates can lead to 1,4-oxazin-2-one intermediates. These can then undergo a tandem cycloaddition/cycloreversion reaction with an alkyne to furnish highly substituted pyridine products.[5] This method offers a different strategic approach to accessing complex pyridine derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of novel compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Isopropanol/Water, 4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80°C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., DPPF, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-100°C, stirring for the necessary duration. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Structural Validation
The unambiguous determination of the structure of newly synthesized compounds is critical. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework. For a 2-aryl-6-isopropoxypyridine, one would expect to see characteristic signals for the isopropoxy group (a septet and a doublet in ¹H NMR), as well as signals for the pyridine and aryl ring protons. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between different parts of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[6][7]
Visualizing Synthetic and Analytical Workflows
To further clarify the processes involved in the synthesis and validation of these novel compounds, the following diagrams illustrate the key workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-6-isopropoxypyridine: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 2-Bromo-6-isopropoxypyridine, a halogenated pyridine derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety and disposal information from SDSs of structurally analogous compounds, such as 2-bromopyridine and other brominated pyridines. It is imperative to treat this compound as a hazardous substance and to adhere to the stringent disposal protocols outlined below.
Hazard Assessment and Personal Protective Equipment
Based on the hazard profiles of similar brominated pyridines, this compound should be handled with caution. The potential hazards and recommended personal protective equipment (PPE) are summarized in the table below.
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields.[3][4] | Avoid ingestion, skin contact, and inhalation of vapors or dust.[1][4] Handle in a well-ventilated area, preferably within a chemical fume hood.[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] | Chemical-resistant gloves, lab coat.[3] | Wash hands and any exposed skin thoroughly after handling.[1][2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][3] | Safety goggles with side-shields or a face shield.[3][4] | Avoid contact with eyes.[4] |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of this compound and associated contaminated materials.
1. Waste Identification and Classification:
-
Treat all forms of this compound waste (pure compound, solutions, and contaminated materials) as hazardous waste.
-
Due to the presence of bromine, this compound is classified as halogenated organic waste.
2. Waste Segregation and Collection:
-
Use a designated, properly labeled, and sealed waste container specifically for halogenated organic waste. The container must be compatible with the chemical.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
-
Collect solid contaminated materials, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled container for solid hazardous waste.
3. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
4. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[4]
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including its composition and quantity.
-
Follow all institutional and regulatory guidelines for the final disposal of the hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for 2-Bromo-6-isopropoxypyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-6-isopropoxypyridine was not located. The following guidance is synthesized from SDSs of structurally similar compounds, including 2-bromopyridine and its derivatives.[1][2][3][4] This information should be used as a precautionary baseline. A thorough risk assessment should be conducted by qualified personnel before handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be hazardous. The primary hazards associated with structurally similar chemicals include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
-
Flammability: Combustible liquid.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[5] | Must conform to ANSI Z87.1-2003, OSHA 29 CFR 1910.133, or European Standard EN166.[1][4][6] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A flame-resistant lab coat or long-sleeved laboratory coat is mandatory.[5][7] | Inspect gloves for any signs of degradation or puncture before use.[7] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[6][7] If ventilation is inadequate or vapors/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Type A for organic vapors) is necessary.[1][4][6] | Follow OSHA respirator regulations in 29 CFR 1910.134.[1][7] |
| Body | A flame-resistant lab coat is required. No open-toed shoes are permitted in the laboratory.[5] | --- |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
1. Preparation:
- Ensure a safety shower and eyewash station are readily accessible and in good working order.[7]
- All handling of this compound must be conducted within a certified chemical fume hood.[6]
- Gather and inspect all necessary PPE for integrity before use.[7]
- Have appropriate spill cleanup materials, such as an inert absorbent material (e.g., sand, silica gel), readily available.[8]
2. Handling:
- Wear the prescribed PPE at all times.
- Avoid direct contact with the chemical. Do not get in eyes, on skin, or on clothing.[4][6]
- Avoid breathing vapors or mists.[1]
- Use spark-proof tools and explosion-proof equipment.[6][8]
- Keep the container tightly closed when not in use.[1][7]
- Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][7]
- Wash hands thoroughly after handling.[1][7]
3. Storage:
- Store in a cool, dry, and well-ventilated place.[1][7]
- Keep the container tightly closed.[1][7]
- Store away from heat, sparks, open flames, and other ignition sources.[1][6][8]
- Store in a locked and secure area accessible only to authorized personnel.[1]
- Incompatible materials include strong oxidizing agents and strong acids.[1][4][8][9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the chemical waste through a licensed and approved waste disposal plant.[1][2] Do not mix with other waste.
-
Contaminated Containers: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.
-
Environmental Precautions: Do not allow the chemical to enter drains or the environment.
Emergency Procedures
-
In Case of a Spill:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[6]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.[8]
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Clean the affected area thoroughly.
-
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][6]
-
Workflow for Safe Handling
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.dk [fishersci.dk]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
